4,6-Dihydroxy-5-methoxypyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
4-hydroxy-5-methoxy-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEPQQUEVRZWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CNC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566115 | |
| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5193-84-0 | |
| Record name | 6-Hydroxy-5-methoxypyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 4,6-dihydroxy-5-methoxypyrimidine. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous synthetic drugs. The strategic placement of hydroxyl and methoxy groups on the pyrimidine ring of this particular molecule makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] While extensive biological data for this compound itself is not widely available in public literature, its structural features suggest potential for biological activity, warranting further investigation.
Physicochemical Properties
This compound is typically a white to pale yellow crystalline solid.[3] It exhibits solubility in alkaline solutions, as well as in acid ethyl and alcohol.[4] Due to the presence of the hydroxyl groups, it can exhibit tautomerism, existing in equilibrium between the dihydroxy and keto-enol forms.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₃ | [4] |
| Molecular Weight | 142.11 g/mol | [4] |
| CAS Number | 5193-84-0 | [4] |
| Melting Point | 275 °C | [4] |
| Boiling Point | 336.4 °C at 760 mmHg (Predicted) | [1] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Solubility | Soluble in alkali, acid ethyl, and alcohol | [4] |
Synthesis of this compound
The primary and most documented synthetic route to this compound involves the cyclocondensation of a dialkyl methoxymalonate with formamide in the presence of a strong base, typically an alkali metal alkoxide such as sodium methoxide. This reaction proceeds through the formation of a disodium salt of the target molecule, which is subsequently acidified to yield the final dihydroxy product.[3]
Synthesis Pathway
The overall synthetic scheme is depicted below:
Caption: Synthesis of this compound.
Experimental Protocol: Cyclocondensation and Acidification
The following is a generalized experimental protocol based on procedures described in various patents.[5][6][7] Researchers should adapt and optimize these conditions for their specific laboratory setup and scale.
Materials:
-
Diethyl methoxymalonate
-
Formamide
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Water
Procedure:
Step 1: Cyclocondensation to form the Disodium Salt
-
To a reaction vessel equipped with a stirrer, reflux condenser, and under an inert atmosphere (e.g., nitrogen or argon), charge sodium methoxide and anhydrous methanol.
-
Heat the mixture to a specified temperature (typically between 50-80 °C).[5]
-
Slowly add a mixture of diethyl methoxymalonate and formamide to the stirred solution of sodium methoxide over a period of time.
-
After the addition is complete, continue to heat the reaction mixture at reflux for several hours to ensure the completion of the cyclization.
-
Upon completion, the reaction mixture containing the precipitated disodium salt of this compound can be cooled.
Step 2: Acidification to this compound
-
The cooled reaction mixture from Step 1 is treated with water to dissolve the sodium salt.
-
Slowly add concentrated hydrochloric acid to the aqueous solution with stirring, monitoring the pH.
-
Continue adding acid until the pH of the solution is acidic, which will cause the precipitation of the free this compound.
-
The precipitated solid is then collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum to yield the final product.
Potential Biological Activities and Applications
While specific biological studies on this compound are limited in the publicly available literature, the pyrimidine core is a well-established pharmacophore with a broad range of biological activities.[2][8] Derivatives of pyrimidine are known to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][8]
This compound serves as a key intermediate in the synthesis of various biologically active molecules.[1] A notable application is in the preparation of sulfadoxine, an antimalarial drug. The dihydroxy compound is first chlorinated to 4,6-dichloro-5-methoxypyrimidine, which is a versatile precursor for nucleophilic substitution reactions.[9][10][11]
The presence of the hydroxyl and methoxy groups on the pyrimidine ring offers multiple points for further chemical modification, making it an attractive starting material for the generation of compound libraries for drug discovery screening.
Caption: Potential derivatization and applications.
Conclusion
This compound is a synthetically accessible and versatile intermediate. The established synthesis via cyclocondensation provides a reliable route to this compound. While direct biological data is scarce, its structural relationship to a wide range of bioactive pyrimidines and its utility as a precursor for pharmaceuticals like sulfadoxine underscore its importance in medicinal chemistry and drug development. Further research into the specific biological properties of this compound and its novel derivatives is warranted and could lead to the discovery of new therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 5193-84-0 [chemicalbook.com]
- 4. This compound | 5193-84-0 | FD12085 [biosynth.com]
- 5. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 7. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 10. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 11. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
In-Depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine (CAS 5193-84-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 4,6-Dihydroxy-5-methoxypyrimidine (CAS 5193-84-0), a key heterocyclic intermediate in pharmaceutical synthesis. This document collates available data on its physicochemical characteristics, synthesis, and reactivity. While specific biological activity data for this compound is limited, this guide also explores the broader pharmacological context of pyrimidine derivatives. Detailed experimental protocols derived from patent literature and related studies are provided to assist researchers in its synthesis and subsequent reactions.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[1][2] It is a crucial building block in the synthesis of various pharmaceutical compounds, notably as a precursor to sulfonamide drugs.[2]
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| CAS Number | 5193-84-0 | [3][4] |
| Molecular Formula | C₅H₆N₂O₃ | [3][4] |
| Molecular Weight | 142.11 g/mol | [3][5] |
| Melting Point | 275 °C | [3] |
| 341-345 °C | [2] | |
| Solubility | Soluble in alkali, acid ethyl, and alcohol. | [3] |
| Appearance | White crystalline solid | [3] |
| Pale yellow solid | [2] | |
| Storage | Store at 10°C - 25°C | [3] |
Note: The discrepancy in reported melting points may be due to different polymorphic forms or measurement conditions.
Spectroscopic Data
Expected Spectroscopic Characteristics:
-
¹H NMR: The spectrum is expected to show signals corresponding to the methoxy group protons, the C2-proton of the pyrimidine ring, and exchangeable protons of the hydroxyl groups. The chemical shifts would be influenced by the solvent and the tautomeric form present.
-
¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the pyrimidine ring carbons and the methoxy carbon. The chemical shifts of the ring carbons would be indicative of their electronic environment.
-
FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to O-H and N-H stretching (in the case of tautomers), C=O stretching, C=N and C=C ring stretching, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, and radicals from the methoxy group.
Synthesis and Reactivity
Synthesis of this compound Sodium Salt
A common synthetic route to this compound is through the cyclization of a malonic ester derivative with formamide in the presence of a strong base, which typically yields the sodium salt of the product.[1][2]
Experimental Protocol: Preparation of this compound Sodium Salt [1]
Materials:
-
Sodium methylate
-
Methanamide (Formamide)
-
2-methoxypropandioic acid ethyl methyl ester
-
Methanol
Procedure:
-
To a dried reaction vessel, add sodium methylate.
-
Stir and heat the vessel to 65-68 °C.
-
Add methanamide to the reaction mixture.
-
Slowly add 2-methoxypropandioic acid ethyl methyl ester dropwise to the mixture while maintaining the temperature at 65-70 °C.
-
Allow the reaction to proceed for 2 to 6 hours.
-
After the reaction is complete, distill the mixture at 25-80 °C to remove methanol.
-
Cool the resulting mixture to 10-15 °C.
-
Collect the solid product by centrifugation.
References
physical and chemical properties of 4,6-Dihydroxy-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxy-5-methoxypyrimidine is a substituted pyrimidine that holds interest as a potential building block in medicinal chemistry and materials science. Its structural relationship to biologically significant pyrimidines, such as uracil and thymine, suggests its potential as an intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics, and physicochemical data. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this document outlines general synthetic strategies and discusses its chemical reactivity, with a particular focus on its tautomeric nature and its use as a precursor in the synthesis of other functionalized pyrimidines. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid.[1][2] Its core structure is a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆N₂O₃ | [3][4] |
| Molecular Weight | 142.11 g/mol | [3][4] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 275 °C | [3] |
| 341-345 °C | [1][5] | |
| Boiling Point | 336.4 °C at 760 mmHg | [1] |
| Solubility | Soluble in alkali, acid ethyl, and alcohol. Soluble in water and polar organic solvents. | [1][6] |
| pKa (Predicted) | 4.90 ± 0.10 | [7] |
| Storage | Store at 2-8 °C or 10-25 °C in a well-closed container. | [3][7] |
Structural Information
| Identifier | Value | Reference(s) |
| CAS Number | 5193-84-0 | [3] |
| MDL Number | MFCD07368271 | [3] |
| SMILES | COC1=C(N=CNC1=O)O | [3] |
| InChI | InChI=1S/C5H6N2O3/c1-10-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | [4] |
Chemical Properties and Reactivity
Tautomerism
A significant chemical feature of this compound is its existence in various tautomeric forms. The dihydroxy form can tautomerize to keto-enol and diketo forms. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature. The presence of these tautomeric forms is crucial for its reactivity.
Caption: Tautomeric forms of this compound.
Reactivity
The hydroxyl groups of this compound can undergo reactions typical of enols or phenols. It is known to be a key intermediate in the synthesis of other pyrimidine derivatives, most notably through the conversion of its hydroxyl groups to leaving groups, such as chlorides.
This reactivity makes it a valuable precursor for creating a variety of substituted pyrimidines with potential applications in pharmaceuticals and agrochemicals.[1]
Experimental Protocols
General Synthesis Strategy: Cyclocondensation
The most common approach for the synthesis of the 4,6-dihydroxypyrimidine core is the cyclocondensation of a malonic acid derivative with a formamide equivalent in the presence of a base. For this compound, this would involve a methoxy-substituted malonate.
Caption: General workflow for the synthesis of this compound.
A plausible, though not explicitly detailed, synthesis involves the cyclization of methylethyl methoxymalonate with formamide and sodium methoxide to generate the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which is then acidified to yield the final product.[2]
Use in Further Synthesis: Preparation of 4,6-Dichloro-5-methoxypyrimidine
This compound is a common starting material for the synthesis of 4,6-dichloro-5-methoxypyrimidine, a versatile intermediate for nucleophilic substitution reactions.
General Protocol Outline:
-
Reaction Setup: this compound is suspended in an inert solvent.
-
Chlorination: A chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), is added.[8][9]
-
Reaction Conditions: The mixture is typically heated to reflux for several hours.
-
Work-up: The reaction mixture is carefully quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified, for example, by distillation or recrystallization.
Caption: Workflow for the synthesis of 4,6-dichloro-5-methoxypyrimidine.
Spectral Data
While certificates of analysis for commercially available this compound indicate that ¹H-NMR and Mass Spectrometry are used for characterization, publicly accessible spectral data (e.g., spectra images, peak lists) for this specific compound are scarce.[10] Researchers are advised to acquire their own analytical data upon synthesis or purchase.
Biological Activity and Signaling Pathways
There is a notable lack of specific biological activity data for this compound in the scientific literature. However, the pyrimidine scaffold is a well-established pharmacophore present in a multitude of drugs, suggesting that this compound could serve as a valuable starting point for the development of new therapeutic agents.
The broader class of pyrimidine derivatives has been shown to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many anticancer drugs, such as 5-fluorouracil, are pyrimidine analogs. Substituted pyrimidines have also been investigated as inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival.
-
Antimicrobial and Antiviral Properties: The pyrimidine core is central to several antiviral nucleoside analogs. Non-nucleoside pyrimidine derivatives have also been reported to possess antiviral and antimicrobial activity.
-
Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have demonstrated the ability to modulate inflammatory responses.[6]
Given the absence of direct studies on this compound, it is not possible to definitively link it to any specific signaling pathways. However, based on the activities of related pyrimidine derivatives, it could be hypothesized that its derivatives might interact with pathways involved in nucleic acid metabolism, cell cycle regulation, or inflammatory signaling. Further research is required to explore these possibilities.
Caption: Potential biological activities of derivatives of this compound.
Conclusion
This compound is a chemical compound with well-defined physical properties and established utility as a synthetic intermediate. Its chemical reactivity, particularly the tautomerism and the ability to convert the hydroxyl groups into other functionalities, makes it a versatile building block for the synthesis of more complex heterocyclic systems. While its own biological activity remains largely unexplored, its structural features suggest that it is a promising scaffold for the development of novel compounds with potential therapeutic applications. This guide provides a summary of the currently available technical information on this compound, highlighting the need for further research to fully elucidate its synthetic protocols, spectral characteristics, and biological potential.
References
- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 7. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dihydroxy-5-methoxypyrimidine
This technical guide provides a comprehensive overview of 4,6-dihydroxy-5-methoxypyrimidine, a key heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential biological significance.
Core Molecular Data
This compound, also known by its IUPAC name 6-hydroxy-5-methoxypyrimidin-4(3H)-one, is a pyrimidine derivative with the chemical formula C₅H₆N₂O₃.[1][2][3] Its molecular structure is characterized by a pyrimidine ring substituted with two hydroxyl groups at positions 4 and 6, and a methoxy group at position 5.
Below is a summary of its key quantitative data:
| Property | Value | References |
| Molecular Formula | C₅H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 142.11 g/mol | [1][2] |
| CAS Number | 5193-84-0 | [1][2][3] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 275 °C | [1] |
| Boiling Point | 336.4 °C at 760 mmHg (Predicted) |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the cyclization of a substituted malonic ester with formamide in the presence of a strong base like sodium methoxide.[4] This process leads to the formation of the disodium salt of 5-methoxy-4,6-dihydroxypyrimidine, which can then be acidified to yield the final product.
Experimental Protocol: Synthesis of Disodium 5-methoxy-4,6-dihydroxypyrimidine
This protocol is adapted from established industrial synthesis methods.
Materials:
-
2-methoxy-dimethyl malonate
-
Formamide
-
Sodium methoxide solution in methanol (e.g., 30%)
-
Methanol
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge the sodium methoxide-methanol solution.
-
Heat the solution to reflux temperature (approximately 70 °C).
-
Slowly add a mixture of 2-methoxy-dimethyl malonate and formamide to the refluxing sodium methoxide solution over a period of 1-2 hours.
-
Maintain the reaction mixture at reflux for an additional 2-3 hours to ensure the completion of the cyclization reaction.
-
Monitor the reaction progress by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to confirm the consumption of the starting materials.
-
Upon completion, the resulting precipitate of disodium this compound is collected by filtration.
-
The collected solid is washed with methanol to remove any unreacted starting materials and byproducts.
-
The product is then dried under vacuum.
Acidification to this compound:
-
The disodium salt is dissolved in water.
-
The aqueous solution is carefully acidified with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 2-3.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Role as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the preparation of chlorinated pyrimidines which are versatile building blocks.
Experimental Protocol: Synthesis of 4,6-dichloro-5-methoxypyrimidine
Materials:
-
Disodium 5-methoxy-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a reaction vessel, add 31 parts of disodium 5-methoxy-4,6-dihydroxypyrimidine to 42 parts of phosphorus oxychloride.
-
Heat the mixture to 65 °C and maintain for 1.5 hours.
-
After the reaction, remove the excess phosphorus oxychloride under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent like methanol.
Caption: Synthesis pathway of this compound and its conversion.
Potential Biological and Pharmaceutical Significance
While specific biological activities of this compound are not extensively documented in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of pyrimidine are known to exhibit a variety of therapeutic effects.
Antiviral and Anticancer Potential: The structure of this compound makes it a valuable precursor for the synthesis of nucleoside analogs. These analogs can interfere with the synthesis of DNA or RNA in cancer cells or viruses, leading to potential anticancer and antiviral activities.[5] The pyrimidine core is central to numerous antiviral and anticancer drugs. A wide variety of pyrimidine molecules have been produced and tested for antiviral activity against a range of viruses, including influenza, herpes, and hepatitis. Similarly, many substituted pyrimidines have been investigated for their anticancer properties.
Caption: Potential applications derived from this compound.
References
- 1. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 3. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 4. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 5. This compound [myskinrecipes.com]
Solubility Profile of 4,6-Dihydroxy-5-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for 4,6-Dihydroxy-5-methoxypyrimidine (CAS No. 5193-84-0), a heterocyclic compound of interest in various research and development domains. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on compiling qualitative solubility information, presenting a generalized experimental protocol for its determination, and outlining the key factors influencing the solubility of pyrimidine derivatives.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₃ | [1] |
| Molecular Weight | 142.11 g/mol | [1] |
| Melting Point | 275.00 °C | [1] |
| Appearance | White crystalline solid | [1] |
Qualitative Solubility Data
Currently, specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, qualitative descriptions indicate its solubility in several classes of solvents. This information is summarized in the table below.
| Solvent Class | Solubility Description | Reference |
| Alkali | Soluble | [1] |
| Acid Ethyl | Soluble | [1] |
| Alcohol | Soluble | [1] |
| Water | Soluble | [2] |
| Polar Organic Solvents | Soluble | [2] |
It is important to note that these are general descriptions and the actual solubility can vary significantly with temperature and the specific solvent used. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound like this compound in a specific solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of interest (e.g., water, ethanol, DMSO)
-
Sealed vials or flasks
-
Thermostatically controlled shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Pre-weighed evaporating dish or vial
-
Analytical balance
-
Vortex mixer
-
Oven or nitrogen stream for solvent evaporation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to days, depending on the compound and solvent system. It is advisable to perform preliminary experiments to determine the necessary equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed container to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
-
Analysis:
-
Determine the concentration of the solute in the filtrate. A common method is to evaporate the solvent and weigh the residual solid.
-
Evaporate the solvent from the known volume of the filtrate under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a suitable temperature that will not cause decomposition of the solute).
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute in g) / (Volume of supernatant withdrawn in L)
-
Solubility can also be expressed in other units such as mg/mL or molarity.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining compound solubility.
Factors Influencing the Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives such as this compound is governed by several factors:
-
Temperature: Generally, the solubility of solid organic compounds in liquid solvents increases with increasing temperature.
-
Solvent Polarity: The principle of "like dissolves like" is crucial. The presence of polar functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups in this compound, suggests a higher solubility in polar solvents due to the potential for hydrogen bonding and dipole-dipole interactions.
-
Substituents: The nature and position of substituent groups on the pyrimidine ring significantly impact solubility. The hydroxyl groups can act as both hydrogen bond donors and acceptors, enhancing solubility in protic solvents.
-
Crystalline Structure: The stability of the crystal lattice of the solid compound affects its solubility. A more stable crystal structure generally corresponds to lower solubility as more energy is required to overcome the lattice forces.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Methoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the crystal structure of pyrimidine derivatives, with a specific focus on the structural characteristics of 4,6-disubstituted-5-methoxypyrimidines. While crystallographic data for 4,6-Dihydroxy-5-methoxypyrimidine is not publicly available, this document presents a comprehensive analysis of the closely related compound, 4,6-Dichloro-5-methoxypyrimidine, offering valuable insights into the molecular geometry and packing interactions that govern the solid-state behavior of this class of compounds. The experimental protocols and data presentation herein serve as a robust framework for the crystallographic investigation of this compound and other analogous structures.
Crystallographic Data of 4,6-Dichloro-5-methoxypyrimidine
The single-crystal X-ray diffraction analysis of 4,6-Dichloro-5-methoxypyrimidine provides precise measurements of the unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding its three-dimensional structure.
Crystal Data and Structure Refinement
The key parameters defining the crystal lattice and the refinement statistics are summarized in the table below.
| Parameter | Value |
| Empirical Formula | C₅H₄Cl₂N₂O |
| Formula Weight | 179.00 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.6545 (19) |
| b (Å) | 3.9290 (6) |
| c (Å) | 13.0275 (18) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 698.91 (17) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor | 0.024 |
| wR-factor | 0.054 |
Selected Bond Lengths and Angles
The intramolecular geometry of 4,6-Dichloro-5-methoxypyrimidine reveals characteristic bond distances and angles.[1]
| Bond | Length (Å) | Angle | Angle (°) |
| Cl1—C1 | 1.7262 (16) | C1—N1—C2 | 115.5 (1) |
| Cl2—C3 | 1.7210 (19) | N1—C2—N2 | 128.0 (2) |
| O1—C4 | 1.351 (2) | C2—N2—C3 | 115.7 (1) |
| O1—C5 | 1.449 (2) | N2—C3—C4 | 122.5 (2) |
| N1—C1 | 1.323 (2) | C3—C4—C1 | 117.3 (2) |
| N2—C2 | 1.334 (2) | C4—C1—N1 | 120.9 (2) |
| C1—C4 | 1.397 (3) | C4—O1—C5 | 117.8 (1) |
| C3—C4 | 1.401 (3) |
Experimental Protocols
The determination of the crystal structure of 4,6-Dichloro-5-methoxypyrimidine involved the following key experimental procedures.
Synthesis and Crystallization
While the direct synthesis of this compound can be achieved through the cyclization of diethyl methoxymalonate with formamide and sodium methoxide, followed by acidification, the synthesis of the chloro-derivative involves subsequent chlorination.[2] Single crystals suitable for X-ray diffraction are typically grown using techniques such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization.[3]
X-ray Data Collection
Data for 4,6-Dichloro-5-methoxypyrimidine was collected on a Bruker APEX Duo CCD diffractometer at a temperature of 100 K.[4] A total of 4505 reflections were measured, of which 1520 were independent.[4]
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the structure was 0.024 for reflections with I > 2σ(I).[4]
Structural Analysis and Molecular Geometry
The molecule of 4,6-Dichloro-5-methoxypyrimidine is nearly planar, with the exception of the methyl carbon of the methoxy group.[1][4] In the crystal, the molecules are linked by short Cl···N contacts, forming a three-dimensional framework.[1][4]
Visualizing the Workflow and Potential Roles
Experimental Workflow for Crystal Structure Analysis
The process of determining the crystal structure of a novel compound follows a well-defined workflow, from initial synthesis to final data deposition.
Potential Role as a Nucleoside Analog
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to nucleoside analogs.[5] These analogs can interfere with DNA and RNA synthesis, making them valuable in the development of antiviral and anticancer agents.[5]
References
An In-depth Technical Guide to the Tautomeric Forms of 4,6-Dihydroxy-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxy-5-methoxypyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial intermediate in the synthesis of various biologically active molecules. A fundamental aspect of its chemistry, which dictates its reactivity and potential biological interactions, is its existence in multiple tautomeric forms. This guide provides a comprehensive technical overview of the tautomeric equilibria of this compound, consolidating theoretical predictions with experimental data from analogous systems. It details the key tautomeric structures, summarizes relevant spectroscopic and crystallographic data, and provides established experimental protocols for their characterization.
Introduction to Tautomerism in Hydroxypyrimidines
Tautomerism is a form of structural isomerism where isomers of a compound can interconvert by the migration of a proton. In the case of hydroxypyrimidines, such as this compound, the presence of hydroxyl groups adjacent to the ring nitrogen atoms facilitates a dynamic equilibrium between several tautomeric forms. These include the aromatic dihydroxy form and various non-aromatic keto (or oxo) forms. The position of this equilibrium is sensitive to the physical state (solid or solution), solvent polarity, pH, and temperature. Understanding the predominant tautomeric forms is critical as it influences the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic properties, which are key determinants of its pharmacological profile.
Potential Tautomeric Forms of this compound
The primary tautomeric equilibrium for this compound involves the interconversion between the dihydroxy form and several diketo and keto-enol forms. The principal tautomers are depicted below. Computational studies on related hydroxypyrimidines suggest that the diketo and keto-enol forms are generally more stable than the dihydroxy form, particularly in the solid state and in polar solvents.[1]
Note: As actual images cannot be generated, the above DOT script is a template. The images would depict the chemical structures of the different tautomers.
Caption: Tautomeric forms of this compound.
Spectroscopic Characterization
Spectroscopic methods are paramount in elucidating the tautomeric composition of this compound in various environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.[2] The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the tautomeric forms.
Expected Spectroscopic Data (based on analogous systems):
| Tautomeric Form | Key ¹H NMR Signals (ppm, in DMSO-d₆) | Key ¹³C NMR Signals (ppm, in DMSO-d₆) |
| Dihydroxy | ~8.0 (H2), ~5.5 (H5) | ~165 (C4, C6), ~155 (C2), ~90 (C5) |
| Keto-Enol | Variable signals for NH and OH protons, distinct signals for H2 and H5 | Shift in C4, C6 signals to more keto-like values (~170 ppm) |
| Diketo | ~11.0 (NH), ~8.0 (H2), ~3.5 (CH₂) | ~170 (C4, C6), ~150 (C2), ~40 (C5) |
Note: The table presents expected chemical shift ranges based on data for 4,6-dihydroxypyrimidine and related structures. Actual values for the 5-methoxy derivative may vary.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the tautomers. The presence or absence of characteristic vibrational bands can help identify the dominant form.
| Tautomeric Form | Key IR Absorption Bands (cm⁻¹) | Assignment |
| Dihydroxy | 3200-3600 (broad) | O-H stretching |
| 1550-1620 | C=N, C=C stretching | |
| Keto Forms | 3100-3300 | N-H stretching |
| 1650-1720 | C=O stretching |
Crystallographic Data
Crystallographic Data for 4,6-Dichloro-5-methoxypyrimidine: [3]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 13.6545(19) |
| b (Å) | 3.9290(6) |
| c (Å) | 13.0275(18) |
| V (ų) | 698.91(17) |
Experimental Protocols
Synthesis of this compound Sodium Salt
A common method for the synthesis of the sodium salt of this compound involves the condensation of 2-methoxypropandioic acid ethyl methyl ester with formamide in the presence of sodium methoxide.[4]
Workflow for Synthesis:
Caption: Synthesis of this compound sodium salt.
NMR Analysis of Tautomeric Equilibrium
To determine the tautomeric ratio in solution, high-resolution ¹H and ¹³C NMR spectra should be acquired.
Protocol for NMR Analysis: [5]
-
Sample Preparation: Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of 5-10 mg/mL.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. To identify exchangeable protons (NH and OH), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals from exchangeable protons will diminish or disappear.
-
¹³C NMR Acquisition: Obtain a ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons (in keto forms) versus the hydroxyl-bearing carbons (in the enol form) are particularly informative.
-
2D NMR: Perform 2D NMR experiments such as HSQC and HMBC to confirm assignments by correlating proton and carbon signals.[5]
-
Quantification: Integrate the signals corresponding to each tautomer to determine their relative populations.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is crucial for unambiguously determining the solid-state tautomeric form.
General Protocol for Crystallization: [6]
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly over several days in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent will induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling apparatus.
Workflow for Crystallographic Analysis:
Caption: General workflow for X-ray crystallographic analysis.
Conclusion
The tautomeric behavior of this compound is a critical aspect of its chemical identity, with profound implications for its application in drug discovery and development. While direct quantitative data for this specific molecule is limited, a comprehensive understanding can be built upon the extensive research conducted on analogous hydroxypyrimidine systems. This guide has outlined the probable tautomeric forms and provided a framework of experimental and analytical approaches for their detailed investigation. Further research, particularly the acquisition of a single-crystal X-ray structure and detailed solution-state NMR studies, will be invaluable in fully elucidating the tautomeric landscape of this important synthetic intermediate.
References
- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
An In-depth Technical Guide on 4,6-Dihydroxy-5-methoxypyrimidine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dihydroxy-5-methoxypyrimidine is a crucial heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including the pyrimidine core and reactive hydroxyl and methoxy groups, make it a versatile precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound. It further delves into its known biological activities and applications, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals. Detailed experimental protocols for its synthesis and characterization are provided, alongside a compilation of its quantitative data to support further research and development efforts in this field.
Introduction
Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of essential biomolecules such as nucleic acids. The strategic substitution on the pyrimidine ring can lead to a diverse range of pharmacological activities. This compound, with its dihydroxy and methoxy functionalities, presents a scaffold of significant interest for chemical modifications and the development of novel therapeutic agents.
While the precise historical account of the initial discovery and the individuals involved in the first synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry, which began in the 19th century. The Pinner synthesis of pyrimidines, first described in 1884, laid the groundwork for the synthesis of a vast number of pyrimidine derivatives.[1] The development of synthetic routes to substituted pyrimidines like this compound likely occurred as an extension of these foundational methods, driven by the pursuit of new sulfonamides and other therapeutic agents in the mid-20th century.
Physicochemical Properties and Tautomerism
This compound exists as a pale yellow or white crystalline solid.[2][3] It exhibits solubility in alkaline and acidic aqueous solutions, as well as in organic solvents like ethanol.[3] An important characteristic of hydroxypyrimidines is their existence in tautomeric forms. This compound can exist in equilibrium between the dihydroxy form and its keto-enol tautomers, with the diketo form often being a significant contributor in the solid state and in solution.[4][5] This tautomerism plays a crucial role in its reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5193-84-0 | [3][6][7] |
| Molecular Formula | C₅H₆N₂O₃ | [3][6][7][8] |
| Molecular Weight | 142.11 g/mol | [3][6][8] |
| Melting Point | 275 °C or 341-345 °C | [2][3] |
| Appearance | Pale yellow or white crystalline solid | [2][3] |
| SMILES | COc1c(O)ncnc1O | [8] |
| InChIKey | JSEPQQUEVRZWST-UHFFFAOYSA-N | [8] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is a variation of the Pinner pyrimidine synthesis. This involves the condensation of a C3-dicarbonyl compound or its equivalent with an amidine. Specifically, it is obtained by the cyclization of a methoxymalonate derivative with formamide in the presence of a strong base like sodium methoxide, followed by acidification.[2]
General Synthesis Workflow
The synthesis can be conceptually broken down into two main stages: the base-catalyzed condensation to form the pyrimidine ring, and the subsequent acidification to yield the final product.
References
- 1. heteroletters.org [heteroletters.org]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 5193-84-0 | FD12085 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
The Latent Therapeutic Potential of 4,6-Dihydroxy-5-methoxypyrimidine Derivatives: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of therapeutic applications. This technical guide delves into the biological activities of derivatives of 4,6-dihydroxy-5-methoxypyrimidine, a key synthetic intermediate. While direct biological data on the parent compound is scarce, its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate further research and drug development endeavors.
Introduction: The Pyrimidine Core and the Role of this compound
Pyrimidine and its analogues are of great interest due to their diverse biological activities, serving as fundamental components of nucleic acids (DNA and RNA)[1][2]. This inherent biological relevance has made the pyrimidine nucleus a privileged scaffold in the design of novel therapeutic agents. Compounds incorporating this ring system have been developed as anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive agents[3][4].
This compound is a key starting material in the synthesis of a variety of biologically active molecules[5][6]. Its chemical structure allows for facile modification, particularly through the chlorination of the hydroxyl groups to form the highly reactive intermediate, 4,6-dichloro-5-methoxypyrimidine[7]. This intermediate serves as a versatile precursor for the synthesis of a wide range of substituted pyrimidine derivatives with potential therapeutic applications.
Synthesis of this compound Derivatives
The primary route to diversifying the this compound core involves its conversion to 4,6-dichloro-5-methoxypyrimidine. This is typically achieved through chlorination using reagents like phosphorus oxychloride or phosphorus trichloride[7][8][9]. The resulting dichloro-derivative is then susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 4 and 6 positions.
A general synthetic workflow is depicted below:
Caption: General synthetic scheme for derivatization.
Biological Activities of this compound Derivatives
The versatility of the pyrimidine scaffold has led to the development of derivatives with a broad spectrum of pharmacological activities. The following sections summarize the key therapeutic areas where these compounds have shown promise.
Anticancer Activity
Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents[1][2][10]. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases, and interference with nucleic acid metabolism.
| Compound Class | Cell Line(s) | Activity (IC50) | Reference |
| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | 2d: Strong cytotoxicity at 50 µM | [11] |
| 4,6-disubstituted pyrimidines | HeLa (Cervical), MCF7 (Breast), THP-1 (Leukemia), LoVo (Colon), A549 (Lung) | Inhibitory activity observed | [10] |
| Thiazolopyrimidine derivatives | PC-3 (Prostate), HCT-116 (Colon) | 7c, 8a, 12a: High activity against PC-3; 11b, 12a: High activity against HCT-116 | [12] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant activity against a range of bacteria and fungi[4][13][14].
| Compound Class | Microorganism(s) | Activity (MIC) | Reference |
| Thiophenyl substituted pyrimidine | MRSA, VREs | Potent activity | [15] |
| 4,6-disubstituted pyrimidines | E. coli | Appreciable to improved activity | [13] |
| Pyrimidine derivatives | P. aeruginosa, S. aureus, E. coli | Promising activity | [4] |
Anti-inflammatory Activity
Certain pyrimidine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines[3][16][17][18][19].
| Compound Class | Target/Assay | Activity | Reference |
| Pyrimidine derivatives L1 & L2 | COX-2 | High selectivity | [16][19] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Rat pleurisy inflammation model | Good in vivo activity | [3] |
| Thiazolo[3,2-c]pyrimidine-5-thione | Carrageenan-induced paw oedema | 37.4% inhibition at 100 mg/kg p.o. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activity of pyrimidine derivatives.
Synthesis of 4,6-dichloro-5-methoxypyrimidine
This protocol is adapted from established methods for the chlorination of dihydroxypyrimidines.
Materials:
-
This compound sodium salt
-
Phosphorus trichloride (PCl₃) or Phosphorus oxychloride (POCl₃)
-
Organic solvent (e.g., trichloroethylene)
-
Deionized water
-
Alkali solution (e.g., NaOH)
Procedure:
-
In a reaction vessel, add phosphorus trichloride and heat to 70-80 °C.
-
Slowly add this compound sodium salt over 0.5-1.5 hours, maintaining the temperature at 80-95 °C.
-
After the addition is complete, reflux the mixture at 110-120 °C for 2-6 hours.
-
Cool the reaction mixture to below 90 °C and add an organic solvent to dissolve the product.
-
Carefully add deionized water to hydrolyze any remaining chlorinating agent.
-
Separate the organic layer and wash it with an alkali solution to neutralize any remaining acid.
-
The organic layer is then subjected to distillation to remove the solvent and obtain the crude 4,6-dichloro-5-methoxypyrimidine.
-
Further purification can be achieved by recrystallization.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[20][21][22][23].
Materials:
-
Cells to be tested
-
Complete cell culture medium
-
96-well plates
-
Test compounds (pyrimidine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: MTT assay workflow for cytotoxicity testing.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[24][25][26][27][28]. The broth microdilution method is a common technique for determining MIC.
Materials:
-
Bacterial strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Test compounds (pyrimidine derivatives)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to the final desired concentration.
-
Inoculate each well of the microtiter plate with the bacterial suspension, except for a sterility control well.
-
Include a positive growth control (no compound) and a negative control (no bacteria).
-
Incubate the plate at the appropriate temperature and duration for the specific bacterium.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that prevents visible turbidity.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms for many pyrimidine derivatives are still under investigation, some have been shown to interact with specific signaling pathways. For instance, certain anti-inflammatory pyrimidine derivatives selectively inhibit the COX-2 enzyme, a key player in the inflammatory cascade.
Caption: Inhibition of the COX-2 pathway.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel therapeutics. The demonstrated anticancer, antimicrobial, and anti-inflammatory activities of various substituted pyrimidines underscore the value of this scaffold in medicinal chemistry. Future research should focus on the synthesis and screening of a broader range of derivatives to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be crucial for their optimization and potential clinical translation. The information compiled in this guide provides a solid foundation for researchers to build upon in the quest for new and effective treatments for a variety of diseases.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijrpr.com [ijrpr.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ias.ac.in [ias.ac.in]
- 5. biosynth.com [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 8. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 9. CN104370826B - Preparation method of 5-methoxyl-4,6-dichloro pyrimidine - Google Patents [patents.google.com]
- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. atcc.org [atcc.org]
- 24. benchchem.com [benchchem.com]
- 25. protocols.io [protocols.io]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 28. benchchem.com [benchchem.com]
The Therapeutic Potential of Methoxypyrimidines: A Technical Guide for Drug Discovery
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the various substituted pyrimidines, methoxypyrimidine derivatives have emerged as a particularly versatile class of compounds with significant therapeutic potential across multiple disease areas. The presence of the methoxy group can critically influence the physicochemical properties and biological activity of the parent pyrimidine ring, often enhancing membrane permeability and metabolic stability, and providing a key interaction point with biological targets.[3] This in-depth technical guide provides a comprehensive overview of the current landscape of methoxypyrimidine-based therapeutic agents, with a focus on their applications in oncology, virology, bacteriology, and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anticancer Applications of Methoxypyrimidines
Methoxypyrimidine derivatives have demonstrated significant promise as anticancer agents, primarily by targeting key enzymes and signaling pathways that are dysregulated in cancer, such as protein kinases.[4][5] The pyrimidine core can act as a bioisostere for the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[4]
Kinase Inhibition
Several classes of kinases are crucial targets for anticancer drug development, and methoxypyrimidine-based compounds have shown potent inhibitory activity against a number of them, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Aurora Kinases.[5]
| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivatives | Not Specified | LoVo (Colon) | 0.08 - 15.4 | [6] |
| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [6] | ||
| MCF-7 (Breast) | 0.15 - 25.8 | [6] | ||
| A549 (Lung) | 0.11 - 19.3 | [6] | ||
| Thiazolo[4,5-d]pyrimidine Derivatives | Not Specified | A375 (Melanoma) | 0.02 - 1.5 | [6] |
| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [6] | ||
| DU145 (Prostate) | 0.04 - 3.2 | [6] | ||
| 2,4-disubstituted-2-thiopyrimidine derivatives | VEGFR-2 | HepG2 (Liver), UO-31 (Kidney) | Not specified | [7] |
| 4,6-disubstituted pyrimidine derivatives | Not Specified | SIHA, IMR-32, A549, PANC-1, DU145, MDA-MB-231 | Not specified | [8] |
| Pyrimidine-Tethered Chalcone (B-4) | EGFR | A549 (Lung) | 20.49 ± 2.71 | [9] |
| MCF-7 (Breast) | 6.70 ± 1.02 | [9] |
Signaling Pathways in Cancer Targeted by Methoxypyrimidines
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][10] Methoxypyrimidine derivatives have been developed as inhibitors of key components of this pathway, such as PI3K and mTOR.[11]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[12]
Caption: Key roles of Aurora A and B kinases in cell cycle progression.
Experimental Protocols: Anticancer Activity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[13]
-
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the methoxypyrimidine compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours under the same conditions as step 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[13]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for an MTT cell viability assay.
Antiviral Applications of Methoxypyrimidines
The pyrimidine nucleus is a key component of many antiviral drugs, and methoxypyrimidine derivatives, particularly nucleoside analogs, have shown promise as inhibitors of viral replication.[14][15] These compounds can interfere with viral polymerases or other essential viral enzymes.[15]
Antiviral Activity of Methoxypyrimidine Derivatives
| Compound Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Acyclic Uracil Nucleoside | HSV-1 | Vero | 15.76 | >100 | >6.3 | [4] |
| Acyclic Uracil Nucleoside | HSV-1 | Vero | 15.19 | >100 | >6.6 | [4] |
| Pyrimidine derivative | Influenza A (H1N1) | MDCK | 15 | Not specified | Not specified | [16] |
| Pyrimidine derivative | Influenza A (H1N1) | MDCK | 30 | Not specified | Not specified | [16] |
| Pyrimidine derivative | Influenza A (H1N1) | MDCK | 42-48 | Not specified | Not specified | [16] |
| Carbobicyclic Nucleoside Analog | Respiratory Syncytial Virus (RSV) | Not specified | 0.53 - 1.66 | >40 | >24 - >75 | [17] |
Experimental Protocols: Antiviral Activity
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[4]
-
Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number of plaques.
-
Materials:
-
Confluent monolayer of host cells (e.g., Vero cells) in 6- or 12-well plates
-
Virus stock with a known titer
-
Methoxypyrimidine test compounds
-
Culture medium (e.g., DMEM)
-
Overlay medium (e.g., culture medium with low-melting-point agarose)
-
Crystal violet staining solution
-
-
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates and grow to confluence.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.[4]
-
Compound Treatment: During the virus adsorption period, prepare serial dilutions of the methoxypyrimidine compounds in the overlay medium.
-
Overlay: After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).[4]
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.
Caption: General workflow for a plaque reduction assay.
Antibacterial Applications of Methoxypyrimidines
Methoxypyrimidine derivatives have also been investigated for their antibacterial properties.[18] The pyrimidine ring is a common scaffold in various antibacterial agents.
Antibacterial Activity of Methoxypyrimidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine derivatives | E. coli | 6.25 | [5] |
| P. aeruginosa | 6.25 | [5] | |
| K. pneumonia | 6.25 | [5] | |
| 7-Methoxyquinoline derivatives | E. coli | 7.81 - 62.50 | [19] |
| P. aeruginosa | 125 - 500 | [19] | |
| S. aureus | 125 - 500 | [19] |
Experimental Protocols: Antibacterial Activity
This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[18]
-
Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound that prevents visible growth.[20]
-
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Methoxypyrimidine test compounds
-
Spectrophotometer or plate reader
-
-
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the methoxypyrimidine compounds in the growth medium directly in the 96-well plate.[21]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.[21]
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (medium without bacteria).[21]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[22]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[21]
-
-
Data Analysis: The MIC value is reported as the lowest concentration of the compound that inhibits bacterial growth.
Anti-inflammatory Applications of Methoxypyrimidines
Methoxypyrimidine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[23][24]
COX-2 Inhibition
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 | Not specified | [24] |
| Pyrimidine derivatives | COX-2 | 8.2 - 22.6 | >12.1 | [25] |
| 2-(Trimethoxyphenyl)-thiazoles | COX-2 | 23.26 - 28.87 | 9.24 | [26] |
Signaling Pathway in Inflammation
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced by inflammatory stimuli.[23]
Caption: The cyclooxygenase (COX) pathway in inflammation.
Experimental Protocols: Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[15]
-
Principle: The assay is based on the fluorometric detection of prostaglandin G2, the intermediate product generated by the COX enzyme. A probe is used that produces a fluorescent signal proportional to the amount of prostaglandin G2.[15]
-
Materials:
-
96-well black microplates
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
Arachidonic acid (substrate)
-
Methoxypyrimidine test compounds
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
Fluorometric plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the test inhibitors, enzyme control, and inhibitor control.[15]
-
Reaction Setup: In a 96-well plate, add the COX Assay Buffer, COX Probe, COX Cofactor, and the test compound or control.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[15]
-
-
Data Analysis: Calculate the rate of the reaction (slope of the fluorescence versus time). Determine the percentage of inhibition for each compound concentration relative to the enzyme control. The IC50 value is calculated from the dose-response curve.
Methoxypyrimidine derivatives represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy across a range of therapeutic areas, including oncology, virology, bacteriology, and inflammation, underscores their potential for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of research, including quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued exploration of the chemical space around the methoxypyrimidine core will lead to the discovery of new and improved drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. The methodologies and data presented herein should serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this important class of molecules.
References
- 1. iosrphr.org [iosrphr.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. bds.berkeley.edu [bds.berkeley.edu]
- 17. biorxiv.org [biorxiv.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine from Diethyl Malonate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4,6-dihydroxy-5-methoxypyrimidine, a valuable heterocyclic compound for pharmaceutical and drug development research. The synthesis commences with the readily available starting material, diethyl malonate, and proceeds through a three-step reaction sequence: chlorination, methoxylation, and subsequent cyclization. This application note includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to ensure reproducibility and clarity for researchers.
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, this compound, serves as a key building block for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. The strategic placement of the hydroxyl and methoxy functional groups on the pyrimidine ring offers multiple points for further chemical modification. The synthetic route outlined herein is a reliable and scalable method for producing this important intermediate.
Overall Synthesis Workflow
The synthesis of this compound from diethyl malonate is achieved in three sequential steps. The workflow begins with the chlorination of diethyl malonate at the α-position, followed by a nucleophilic substitution with sodium methoxide to introduce the methoxy group. The final step involves a condensation reaction of the resulting diethyl 2-methoxymalonate with formamide in the presence of a strong base to construct the pyrimidine ring.
Caption: Overall synthetic workflow from diethyl malonate to this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-chloromalonate
This protocol details the chlorination of diethyl malonate using sulfuryl chloride.
Materials:
-
Diethyl malonate
-
Sulfuryl chloride (SO₂Cl₂)
-
Nitrogen (inert gas)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Charge a reaction vessel purged with nitrogen with diethyl malonate.
-
With stirring, add sulfuryl chloride dropwise over a period of 1 hour, ensuring the temperature is maintained below 25°C.
-
After the addition is complete, gradually heat the reaction mixture to 40-45°C.
-
Maintain this temperature for 4-5 hours, monitoring the reaction progress by Gas Chromatography (GC) until the starting material is substantially consumed.
-
Cool the reaction mixture to room temperature. The crude diethyl 2-chloromalonate can be used in the next step without further purification.
| Parameter | Value | Reference |
| Diethyl Malonate (molar eq.) | 1.0 | Adapted from[1] |
| Sulfuryl Chloride (molar eq.) | 1.2 | [1] |
| Reaction Temperature | <25°C (addition), 40-45°C (reaction) | [1] |
| Reaction Time | 4-5 hours | [1] |
| Expected Yield | ~95% (crude) | [1] |
Step 2: Synthesis of Diethyl 2-methoxymalonate
This procedure describes the nucleophilic substitution of the chloro group with a methoxy group.
Materials:
-
Diethyl 2-chloromalonate
-
Sodium methoxide (CH₃ONa)
-
Methanol (CH₃OH)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Prepare a solution of sodium methoxide in methanol in a reaction vessel.
-
Cool the sodium methoxide solution to 10°C.
-
Slowly add the crude diethyl 2-chloromalonate from Step 1 to the sodium methoxide solution, maintaining the temperature at or below room temperature.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by High-Performance Liquid Chromatography (HPLC) or GC.
-
Once the reaction is complete (residual diethyl 2-chloromalonate < 0.1%), the resulting solution of diethyl 2-methoxymalonate is used directly in the next step.[2]
| Parameter | Value | Reference |
| Diethyl 2-chloromalonate (molar eq.) | 1.0 | [2] |
| Sodium Methoxide (molar eq.) | 1.0 - 1.2 | [2] |
| Solvent | Methanol | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 2-4 hours | [2] |
| Expected Yield | Quantitative (in solution) | [2] |
Step 3: Synthesis of this compound
This final step involves the cyclization of diethyl 2-methoxymalonate with formamide to form the pyrimidine ring.
Materials:
-
Solution of diethyl 2-methoxymalonate in methanol
-
Sodium methoxide (CH₃ONa)
-
Formamide
-
Reaction vessel with reflux condenser and distillation setup
Procedure:
-
To the reaction vessel containing the solution of diethyl 2-methoxymalonate, add additional sodium methoxide and formamide.[2][3]
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 2-6 hours.[3] Monitor the reaction by HPLC to confirm the consumption of the diethyl 2-methoxymalonate.
-
After the reaction is complete, distill off the methanol under reduced pressure.[2][3]
-
Cool the resulting slurry to 20°C and allow it to crystallize for 2 hours.[2]
-
Collect the solid product, the disodium salt of this compound, by centrifugation or filtration.[2][3]
-
Wash the solid with a small amount of cold methanol and dry under vacuum.[2]
-
To obtain the final product, the disodium salt is dissolved in water and acidified with a suitable acid (e.g., hydrochloric acid or acetic acid) to precipitate this compound.
-
Filter the precipitate, wash with cold water, and dry to yield the final product.
| Parameter | Value | Reference |
| Diethyl 2-methoxymalonate (molar eq.) | 1.0 | [2][3] |
| Sodium Methoxide (total molar eq.) | 3.0 - 4.0 | [2] |
| Formamide (molar eq.) | ~3.1 | [2] |
| Reaction Temperature | 65-70°C (Reflux) | [3] |
| Reaction Time | 2-6 hours | [3] |
| Expected Purity | >99% (disodium salt) | [2] |
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of functional group transformations on the malonic ester backbone prior to the ring-forming cyclization.
Caption: Logical flow of the multi-step synthesis.
Conclusion
The described multi-step synthesis provides a clear and efficient pathway to this compound from diethyl malonate. The protocols are based on established chemical transformations and have been optimized for yield and purity, making them suitable for laboratory-scale synthesis and adaptable for larger-scale production. This valuable intermediate can be utilized in a variety of drug discovery and development programs.
References
Application Notes and Protocols for the Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine via Cyclization Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxy-5-methoxypyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds, including nucleoside analogues and kinase inhibitors. The strategic placement of hydroxyl and methoxy functional groups on the pyrimidine ring provides valuable handles for further chemical modifications, making this compound a key building block in the synthesis of complex pharmaceutical agents. This document provides detailed protocols for the synthesis of this compound via a cyclization reaction, along with relevant quantitative data and workflow visualizations.
Principle of the Synthesis
The primary route for the synthesis of the 4,6-dihydroxypyrimidine core involves a cyclocondensation reaction. This reaction typically utilizes a malonic ester derivative and a source of the N-C-N fragment, such as formamide. In the case of 5-substituted pyrimidines, the corresponding substituted malonic ester is employed. For the synthesis of this compound, a methoxy-substituted malonate, such as a dialkyl methoxymalonate, is reacted with formamide in the presence of a strong base, typically an alkali metal alkoxide like sodium methoxide. The base facilitates the condensation by deprotonating the reactants, leading to the formation of the pyrimidine ring. The initial product is the sodium salt of this compound, which can then be neutralized with acid to yield the final product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound sodium salt and provides a comparison with the synthesis of the parent compound, 4,6-dihydroxypyrimidine, to offer a broader perspective on the reaction parameters.
| Parameter | This compound Sodium Salt Synthesis | 4,6-Dihydroxypyrimidine Synthesis (Example 1)[1] | 4,6-Dihydroxypyrimidine Synthesis (Example 2)[2] |
| Malonate Derivative | 2-Methoxypropandioic acid ethyl methyl ester | Dimethyl malonate | Dimethyl malonate |
| Nitrogen Source | Formamide | Formamide | Formamide |
| Base | Sodium methoxide | Sodium methoxide | Sodium methoxide (30% in methanol) |
| Solvent | Methanol (from sodium methoxide solution) | Methanol | Methanol |
| Reaction Temperature | 65-70°C[3] | 50-65°C, then 95°C[1] | 70°C[2] |
| Reaction Time | 2-6 hours[3] | 1 hour (pumping), 1 hour (post-reaction)[1] | 2.5 hours[2] |
| Molar Ratio (Malonate:Base) | Not specified | 1 : 3.3 | Not specified |
| Molar Ratio (Malonate:Formamide) | Not specified (formamide in excess) | 1 : 2.1 | Not specified |
| Yield | Not specified | 84.0%[1] | 82.09%[2] |
| Work-up | Distillation, cooling, centrifugation[3] | Acidification with HCl, filtration | Not specified |
Experimental Protocols
This section details the methodologies for the synthesis of this compound, including the preparation of the sodium salt and its subsequent conversion to the free dihydroxy form.
Protocol 1: Synthesis of this compound Sodium Salt[3]
This protocol is adapted from a patented procedure for the preparation of this compound sodium salt.
Materials:
-
Sodium methoxide (solid or solution in methanol)
-
Formamide (methanamide)
-
2-Methoxypropandioic acid ethyl methyl ester (or other dialkyl methoxymalonates)
-
Methanol (anhydrous, if using solid sodium methoxide)
-
A dry, inert-atmosphere reaction vessel (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet)
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Centrifuge
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge the sodium methoxide. If using solid sodium methoxide, add anhydrous methanol to form a solution or suspension.
-
Initial Heating and Reagent Addition: Begin stirring and heat the sodium methoxide mixture to 65-68°C. Once the temperature is stable, add an excess of formamide to the reaction vessel.
-
Cyclization Reaction: Begin the dropwise addition of 2-methoxypropandioic acid ethyl methyl ester to the reaction mixture. Maintain the internal temperature between 65°C and 70°C throughout the addition. The controlled addition is crucial to manage the reaction exotherm and prevent side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C for a period of 2 to 6 hours to ensure the reaction goes to completion.
-
Solvent Removal: After the reaction period, arrange the apparatus for distillation. Remove the methanol by distilling at a temperature range of 25°C to 80°C.
-
Product Isolation: Once the methanol has been removed, cool the resulting mixture to 10-15°C. The solid product, this compound sodium salt, will precipitate.
-
Collection: Collect the solid material by centrifugation. The resulting solid is the sodium salt of the target compound.
Protocol 2: Conversion of Sodium Salt to this compound
This is a general procedure for the acidification of the sodium salt to obtain the free pyrimidine.
Materials:
-
This compound sodium salt (from Protocol 1)
-
Deionized water
-
Hydrochloric acid (e.g., 36% aqueous solution) or other strong acid
-
pH indicator or pH meter
-
Beaker or flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution: Dissolve the this compound sodium salt in a minimal amount of deionized water in a beaker or flask, with stirring.
-
Acidification: Cool the solution in an ice bath. Slowly add hydrochloric acid dropwise while continuously monitoring the pH. Continue adding acid until the pH of the solution is acidic (typically pH 2-4). A precipitate of this compound will form.
-
Precipitation and Crystallization: Continue stirring the mixture in the ice bath for a period to ensure complete precipitation and crystallization.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold organic solvent like ethanol or diethyl ether, to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Visualizations
Cyclization Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
chlorination of 4,6-Dihydroxy-5-methoxypyrimidine to 4,6-dichloro-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4,6-dichloro-5-methoxypyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. The information compiled herein offers a comprehensive guide to the chlorination of 4,6-dihydroxy-5-methoxypyrimidine, including various reaction conditions and detailed experimental procedures.
Introduction
4,6-dichloro-5-methoxypyrimidine is a versatile chemical building block widely utilized in the synthesis of biologically active compounds, including antiviral and anticancer agents.[1] Its reactivity is primarily centered around nucleophilic aromatic substitution (SNAr) reactions, where the two chlorine atoms can be sequentially or simultaneously replaced by various nucleophiles. The synthesis of this important intermediate is most commonly achieved through the direct chlorination of this compound. This document outlines the prevalent methodologies for this transformation.
Reaction Pathway
The chlorination of this compound involves the conversion of the hydroxyl groups to chloro groups. This is typically accomplished using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The dihydroxy pyrimidine exists in tautomeric equilibrium with its keto form, and the chlorination proceeds on this substrate.
References
Application Notes and Protocols: Leveraging 4,6-Dihydroxy-5-methoxypyrimidine in the Synthesis of Novel Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4,6-dihydroxy-5-methoxypyrimidine as a scaffold for the synthesis of novel antiviral compounds. While direct synthesis of commercial antiviral drugs from this specific precursor is not extensively documented in publicly available literature, its structural features are present in a wide array of bioactive pyrimidine derivatives. This document outlines generalized synthetic strategies, key experimental protocols for antiviral evaluation, and the mechanistic basis for the antiviral activity of related compounds.
Introduction: The Promise of Pyrimidine Scaffolds in Antiviral Therapy
Pyrimidine derivatives are a cornerstone of antiviral drug discovery, with numerous approved drugs and clinical candidates belonging to this class.[1] Their structural resemblance to the nucleobases of DNA and RNA allows them to interfere with viral replication processes. The versatility of the pyrimidine ring system permits a wide range of chemical modifications, enabling the fine-tuning of antiviral potency, selectivity, and pharmacokinetic properties. This compound presents a valuable, functionalized starting material for the generation of diverse pyrimidine-based compounds with potential therapeutic applications.
Synthetic Strategies: From this compound to Bioactive Molecules
The chemical reactivity of this compound at its hydroxyl groups allows for several synthetic transformations to generate intermediates for antiviral drug synthesis. A key initial step is often the conversion of the hydroxyl groups to more reactive leaving groups, such as chloro groups.
A plausible synthetic route involves the chlorination of this compound to yield 4,6-dichloro-5-methoxypyrimidine. This intermediate can then undergo nucleophilic substitution reactions to introduce various functionalities at the 4 and 6 positions, leading to a diverse library of compounds for antiviral screening.
Figure 1: Generalized synthetic workflow for the derivatization of this compound.
Experimental Protocols
General Protocol for the Synthesis of 4,6-Disubstituted-5-methoxypyrimidine Derivatives
This protocol describes a generalized two-step synthesis of a 4,6-disubstituted-5-methoxypyrimidine derivative from this compound.
Step 1: Synthesis of 4,6-Dichloro-5-methoxypyrimidine
-
To a stirred solution of phosphorus oxychloride (POCl₃), add this compound portion-wise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4,6-dichloro-5-methoxypyrimidine.
Step 2: Synthesis of a 4,6-Disubstituted-5-methoxypyrimidine Derivative
-
Dissolve 4,6-dichloro-5-methoxypyrimidine in a suitable solvent (e.g., acetonitrile, DMF).
-
Add a nucleophile (e.g., a primary or secondary amine) and a base (e.g., triethylamine, diisopropylethylamine).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Upon completion of the first substitution, a second, different nucleophile can be added, often requiring more forcing conditions (e.g., higher temperature) to substitute the second chlorine atom.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Protocol for Antiviral Activity Evaluation: Plaque Reduction Assay
This assay determines the concentration of a compound that inhibits virus-induced plaque formation by 50% (EC₅₀).
-
Seed host cells (e.g., Vero, MDCK) in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the synthesized compounds.
-
Remove the growth medium from the cell monolayers and infect with a known titer of virus for 1 hour at 37 °C.
-
After the incubation period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Overlay the cell monolayers with a medium containing 1% low-melting-point agarose and the different concentrations of the test compounds.
-
Incubate the plates at 37 °C in a CO₂ incubator until plaques are visible.
-
Fix the cells with 4% formaldehyde and stain with a crystal violet solution.
-
Count the number of plaques in each well and calculate the EC₅₀ value.
Protocol for Cytotoxicity Assay: MTT Assay
This assay determines the concentration of a compound that reduces cell viability by 50% (CC₅₀).
-
Seed host cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized compounds and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37 °C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the CC₅₀ value from the dose-response curve.
Figure 2: Workflow for the evaluation of antiviral efficacy and cytotoxicity.
Data Presentation
The following table summarizes hypothetical antiviral activity and cytotoxicity data for a series of compounds derived from a 4,6-disubstituted-5-methoxypyrimidine scaffold against a generic RNA virus.
| Compound ID | R1 Group | R2 Group | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Lead-01 | Cyclopropylamine | 4-Fluorophenyl | 2.5 | >100 | >40 |
| Lead-02 | Morpholine | 4-Fluorophenyl | 15.2 | >100 | >6.6 |
| Lead-03 | Cyclopropylamine | 3-Chlorophenyl | 5.1 | 85 | 16.7 |
| Lead-04 | Piperidine | 4-Fluorophenyl | 22.8 | >100 | >4.4 |
Mechanism of Action: Targeting Viral Polymerase
Many pyrimidine-based antiviral agents function as inhibitors of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase.[2] These compounds can act as non-nucleoside inhibitors, binding to allosteric sites on the polymerase and inducing conformational changes that impair its function. Alternatively, as nucleoside analogues, they can be incorporated into the growing viral RNA or DNA chain, leading to chain termination.
Figure 3: Simplified signaling pathway of viral polymerase inhibition.
Conclusion
This compound represents a promising and versatile starting material for the development of novel antiviral agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for generating compound libraries for high-throughput screening. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the antiviral potential of derivatives of this compound. Further investigation into the structure-activity relationships of these derivatives could lead to the discovery of potent and selective inhibitors of viral replication.
References
Application of 4,6-Dihydroxy-5-methoxypyrimidine in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
4,6-Dihydroxy-5-methoxypyrimidine is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring two reactive hydroxyl groups and an electron-donating methoxy group, makes it a key building block for the development of novel agrochemicals. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent herbicides, highlighting its role in the creation of high-value agricultural products.
Application Note 1: Synthesis of the Key Intermediate 5-Methoxy-4,6-dichloropyrimidine
The primary application of this compound in agrochemical synthesis is its conversion to the highly reactive intermediate, 5-methoxy-4,6-dichloropyrimidine. The hydroxyl groups of the starting material can be readily replaced by chlorine atoms, typically using a chlorinating agent such as phosphorus oxychloride or phosphorus trichloride. This transformation is a critical step as the resulting dichloropyrimidine is primed for subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups necessary for biological activity. The presence of the methoxy group also influences the electronic properties of the pyrimidine ring, which can impact the efficacy of the final agrochemical product.
Application Note 2: A Precursor to Triazolopyrimidine Sulfonamide Herbicides
5-Methoxy-4,6-dichloropyrimidine is a key precursor for the synthesis of triazolopyrimidine sulfonamide herbicides. This class of herbicides is known for its high efficacy at low application rates and its mode of action as acetohydroxyacid synthase (AHAS) inhibitors. A notable example is the synthesis of compounds similar to N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a potent herbicide.[1] The synthesis involves a multi-step process where the dichloropyrimidine intermediate undergoes sequential reactions to build the triazolopyrimidine core, which is then coupled with a substituted aniline to yield the final active ingredient. The methoxy group at the 5-position is a key feature of the final herbicide, contributing to its biological activity.[1]
Quantitative Data Summary
The following table summarizes the key parameters for the synthesis of the intermediate 5-methoxy-4,6-dichloropyrimidine from its dihydroxy precursor, based on patented methods.[2]
| Parameter | Value | Reference |
| Starting Material | 5-Methoxy-4,6-dihydroxypyrimidine disodium | [2] |
| Chlorinating Agent | Phosphorus oxychloride | [2] |
| Reaction Temperature | 65 °C | [2] |
| Reaction Time | 1.5 hours | [2] |
| Final Product | 5-Methoxy-4,6-dichloropyrimidine | [2] |
| Yield | Approximately 61% (based on 19 parts from 31 parts) | [2] |
Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-4,6-dichloropyrimidine
This protocol is based on a patented method for the synthesis of 5-methoxy-4,6-dichloropyrimidine.[2]
Materials:
-
5-Methoxy-4,6-dihydroxypyrimidine disodium
-
Phosphorus oxychloride
-
Trichloroethylene
-
Methanol
-
Deionized water
-
Reaction kettle
-
Hydrolysis pot
-
Distillatory kettle
-
Refining kettle
Procedure:
-
In a reaction kettle, combine 31 parts by mass of 5-methoxy-4,6-dihydroxypyrimidine disodium and 42 parts by mass of phosphorus oxychloride.
-
Heat the mixture and maintain the temperature at 65°C for 1.5 hours.
-
After the reaction, recover the excess phosphorus oxychloride under reduced pressure until the material is dry.
-
Cool the residue to 35°C and add trichloroethylene.
-
Transfer the mixture to a hydrolysis pot and add 650 parts by mass of water, then stir at 65°C.
-
Separate and remove the trichloroethylene layer. Repeat the extraction of the aqueous layer with trichloroethylene for a total of 9 times.
-
Combine all the trichloroethylene layers and transfer them to a distillatory kettle to recover the trichloroethylene, yielding the crude chloride product.
-
Transfer the crude chloride to a refining kettle and add methanol in a 3:1 mass ratio to the crude product.
-
Heat the mixture until complete dissolution is achieved, then cool to 45°C to induce crystallization.
-
Collect the crystalline product by filtration and dry to obtain approximately 19 parts of 5-methoxy-4,6-dichloropyrimidine.
Protocol 2: Hypothetical Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
This protocol outlines a plausible synthetic route to a triazolopyrimidine sulfonamide herbicide, using 5-methoxy-4,6-dichloropyrimidine as a key intermediate. The procedure is a generalized representation based on established synthetic methodologies for this class of compounds.
Materials:
-
5-Methoxy-4,6-dichloropyrimidine
-
Hydrazine hydrate
-
Formic acid
-
Thionyl chloride
-
2,6-Difluoroaniline
-
Pyridine
-
Appropriate solvents (e.g., ethanol, acetonitrile)
Procedure:
Step 1: Synthesis of 4-hydrazinyl-5-methoxy-6-chloropyrimidine
-
Dissolve 5-methoxy-4,6-dichloropyrimidine in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and add hydrazine hydrate dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product.
Step 2: Formation of the Triazolopyrimidine Core
-
Reflux the 4-hydrazinyl-5-methoxy-6-chloropyrimidine from Step 1 in formic acid for several hours to facilitate cyclization.
-
Cool the reaction mixture and remove the excess formic acid under reduced pressure to yield the triazolo[4,3-c]pyrimidine intermediate.
Step 3: Sulfonamide Formation
-
Treat the triazolopyrimidine intermediate with a chlorosulfonating agent (e.g., prepared from thionyl chloride and an oxidizing agent) to install the sulfonyl chloride group.
-
In a separate flask, dissolve 2,6-difluoroaniline in a suitable solvent with a base such as pyridine.
-
Slowly add the sulfonyl chloride intermediate to the aniline solution at a low temperature.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction mixture by extraction and purify the final product by chromatography or recrystallization.
Visualizations
References
Application Notes and Protocols for the Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The 4,6-dihydroxy-5-methoxypyrimidine core, in particular, serves as a versatile intermediate for the synthesis of a wide array of substituted pyrimidines. The strategic placement of the hydroxyl and methoxy groups allows for diverse functionalization, making it a valuable building block in the discovery of novel bioactive molecules. These application notes provide detailed protocols for the synthesis of the this compound scaffold and its subsequent conversion into key derivatives, such as the dichloro and dialkoxy analogues.
Synthesis Pathway Overview
The synthesis of this compound derivatives follows a logical and well-established reaction sequence. The overall pathway begins with the construction of the pyrimidine ring through a cyclocondensation reaction. This is followed by functional group manipulations to introduce chemical handles for further diversification.
Caption: Overall synthetic pathway for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the formation of the core pyrimidine ring by the condensation of diethyl 2-methoxymalonate with formamide. This reaction is a variation of the well-established pyrimidine synthesis from malonic esters.[1][2]
Materials:
-
Diethyl 2-methoxymalonate
-
Formamide
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Hydrochloric Acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a dry round-bottom flask under an inert atmosphere, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol to prepare a solution of sodium ethoxide (NaOEt).
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl 2-methoxymalonate (1.0 equivalent) followed by formamide (2.0 equivalents).
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. The sodium salt of the product may precipitate. Collect the precipitate by filtration or concentrate the mixture under reduced pressure.
-
Acidification: Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 3-4.
-
Purification: The this compound product will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.[2]
Protocol 2: Synthesis of 4,6-Dichloro-5-methoxypyrimidine
This protocol details the chlorination of the dihydroxy pyrimidine intermediate, a crucial step for enabling subsequent nucleophilic substitution reactions.[2][3]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (catalytic amount)
-
Crushed ice
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃).
-
Catalyst Addition: Carefully add a catalytic amount of N,N-dimethylaniline to the stirred suspension.
-
Chlorination: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should become a clear solution.
-
Removal of Excess Reagent: After the reaction is complete, remove the excess POCl₃ by distillation under reduced pressure.
-
Work-up and Isolation: Carefully and slowly pour the cooled residue onto a large beaker of crushed ice with vigorous stirring.
-
Purification: The solid 4,6-dichloro-5-methoxypyrimidine will precipitate. Collect the product by filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum.
Protocol 3: General Protocol for the Synthesis of 4,6-Dialkoxy-5-methoxypyrimidine Derivatives
This protocol provides a general method for the derivatization of the dichloro-intermediate via nucleophilic aromatic substitution with various alkoxides.[4]
Materials:
-
4,6-Dichloro-5-methoxypyrimidine
-
Appropriate alcohol (e.g., ethanol, propanol)
-
Sodium metal
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Alkoxide: Prepare the desired sodium alkoxide by dissolving sodium metal (2.2 equivalents) in the corresponding anhydrous alcohol.
-
Nucleophilic Substitution: Add 4,6-dichloro-5-methoxypyrimidine (1.0 equivalent) to the alkoxide solution at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Solvent Removal: Upon completion, cool the mixture and remove the alcohol under reduced pressure.
-
Extraction: Partition the residue between an organic solvent (e.g., diethyl ether) and water.
-
Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 4,6-dialkoxy-5-methoxypyrimidine derivative.
Experimental Workflow: Chlorination and Purification
The following diagram illustrates the key steps involved in the chlorination of this compound and the subsequent purification of the product.
Caption: Workflow for the chlorination and purification of the pyrimidine intermediate.
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for the synthesis of pyrimidine derivatives based on analogous reactions found in the literature. Actual results may vary depending on the specific substrate and reaction scale.
| Step | Starting Material(s) | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Ring Formation | Dimethyl Malonate, Formamide | Sodium Methoxide, Methanol | 65-85 | 1-2 | 88 | [5] |
| Chlorination | This compound Disodium Salt | Phosphorus Oxychloride | 65 | 1.5 | ~61* | [6] |
| Chlorination | This compound Disodium Salt | Phosphorus Trichloride | 110-120 | 2-6 | Not specified | [7] |
| Alkoxylation (Diethoxy-) | 4,6-Dichloropyrimidine | Sodium Ethoxide, Ethanol | Reflux | 4-6 | Good to High | [4] |
*Yield calculated from mass ratios provided in the patent.[6]
References
- 1. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 4. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. This compound | 5193-84-0 | FD12085 [biosynth.com]
- 7. CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of 4,6-Dihydroxy-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dihydroxy-5-methoxypyrimidine is a heterocyclic organic compound with a pyrimidine core, a class of molecules that are central to various biological processes and pharmaceutical agents.[1][2][3] Accurate and precise quantification of this compound is critical in drug development for purity assessment, formulation analysis, and pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar pyrimidine derivatives and provide a strong foundation for method development and validation.[4][5]
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics of the described methods for the quantification of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 ng/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.03 ng/mL | ~1.5 µg/mL |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Typical Run Time | 10 - 15 minutes | 5 - 10 minutes | < 5 minutes |
Experimental Protocols
Method 1: Quantification of this compound in Bulk Pharmaceutical Ingredient by HPLC-UV
This method is suitable for determining the purity and concentration of this compound in its solid form or in simple formulations.[5]
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
2. Instrumentation
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
-
Mobile Phase: A mixture of 20 mM ammonium formate buffer (pH 3.0, adjusted with formic acid) and acetonitrile in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 275 nm (based on typical absorbance for pyrimidine derivatives, may require optimization).[4][6]
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound.
-
Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method 2: Quantification of this compound in Human Plasma by LC-MS/MS
This method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices like human plasma, making it ideal for pharmacokinetic studies.[5]
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound.
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Microcentrifuge
3. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
4. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1).
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain a calibration curve and QC samples at low, medium, and high concentrations.
5. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
6. Data Analysis
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.[5]
Method 3: Quantification of this compound by UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in bulk or simple dosage forms where excipients do not interfere with the absorbance at the analytical wavelength.[4][6][7]
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (UV grade) or other suitable solvent.
2. Instrumentation
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
3. Method
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, this is expected to be around 275 nm.[4][6]
-
Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 5-50 µg/mL).
-
-
Sample Preparation: Prepare a solution of the sample in the same solvent at a concentration expected to fall within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
4. Data Analysis
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve.
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis in plasma.
Caption: Workflow for UV-Vis spectrophotometry analysis.
References
- 1. scispace.com [scispace.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of 4,6-Dihydroxy-5-methoxypyrimidine and its Derivatives
These application notes provide a comprehensive guide for the analysis of 4,6-dihydroxy-5-methoxypyrimidine and its related derivatives using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a substituted pyrimidine derivative. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for the quantification and purity assessment of these compounds. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of pyrimidine derivatives due to its versatility and compatibility with various detection methods.[1][2]
This document outlines a general RP-HPLC method that can be adapted for the analysis of this compound and its derivatives. The provided protocols cover sample preparation, chromatographic conditions, and data analysis.
Experimental Protocols
A generalized experimental workflow for the HPLC analysis of this compound is presented below.
Caption: General workflow for HPLC analysis.
Materials and Reagents
-
This compound reference standard (Purity >90%)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (LC-MS grade) or Phosphoric acid (HPLC grade)
-
Ammonium acetate or Potassium phosphate (for buffered mobile phases)
Instrumentation
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific derivatives or matrices.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice for pyrimidine derivatives.[1] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 5% B5-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or determined by UV scan of the analyte. |
| Injection Volume | 10 µL |
For mass spectrometry (MS) compatible methods, formic acid is recommended.[4] For UV detection, non-volatile buffers like phosphate can be used, but may require thorough flushing to prevent precipitation.[5]
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B). Sonicate if necessary to ensure complete dissolution.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: The sample preparation method will depend on the matrix. For drug substance, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids or pharmaceutical formulations, extraction or filtration steps may be necessary.
Data Presentation
The following tables present hypothetical quantitative data for the HPLC analysis of this compound and two of its potential derivatives. This data is for illustrative purposes to demonstrate a typical output.
Table 1: Chromatographic Parameters (Example Data)
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 8.52 | 1.1 | 8500 |
| Derivative A (e.g., a more polar analog) | 6.25 | 1.2 | 7800 |
| Derivative B (e.g., a less polar analog) | 12.78 | 1.0 | 9200 |
Table 2: Method Validation Parameters (Example Data)
| Parameter | This compound |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Logical Relationships in Method Development
The process of developing a robust HPLC method involves a logical sequence of steps to optimize the separation and detection of the target analytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Separation of 4,6-Dichloro-5-methoxypyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the large-scale synthesis of 4,6-dihydroxy-5-methoxypyrimidine, a key intermediate in the production of various pharmaceuticals. The document outlines a robust multi-step synthetic pathway, commencing from a dialkyl malonate. Detailed experimental protocols for each stage of the synthesis are provided, along with tabulated quantitative data for easy reference. Furthermore, this guide discusses the significant applications of this compound, primarily as a precursor to 4,6-dichloro-5-methoxypyrimidine, a crucial building block in the synthesis of high-value active pharmaceutical ingredients (APIs), including antibacterial agents and kinase inhibitors.
Introduction
This compound is a substituted pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a precursor to a range of biologically active molecules. The primary utility of this compound lies in its role as a key intermediate for the synthesis of 4,6-dichloro-5-methoxypyrimidine. The dichloro- derivative is a versatile electrophile, enabling nucleophilic aromatic substitution reactions at the 4 and 6 positions of the pyrimidine ring. This reactivity is exploited in the synthesis of several drugs, including the antibacterial agent Sulfadoxine.[1][2] Moreover, substituted dichloropyrimidine cores are integral to the structure of numerous modern targeted therapies, such as tyrosine kinase inhibitors used in oncology.[3][4]
The synthetic route detailed herein is a scalable, multi-step process designed for industrial application. It involves the initial preparation of a 2-methoxy-dialkyl malonate, followed by a cyclization reaction to form the pyrimidine ring.
Synthetic Pathway Overview
The large-scale synthesis of this compound (as its disodium salt) is achieved through a three-step process starting from a dialkyl malonate, such as dimethyl malonate. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound and its conversion to APIs.
Experimental Protocols
The following protocols are based on established patent literature for large-scale production.[5]
Step 1: Synthesis of 2-Chloro-dialkyl malonate (e.g., Dimethyl 2-chloromalonate)
-
Reaction Setup: Charge a suitable reactor with a solvent such as dichloromethane, dichloroethane, or trichloromethane.
-
Chlorination: Cool the solvent to a temperature between 5-15°C. Introduce chlorine gas into the reactor containing the dialkyl malonate.
-
Reaction Conditions: Maintain the reaction temperature between 20-30°C for a duration of 4-6 hours.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting dialkyl malonate is consumed.
-
Work-up: Upon completion, the reaction mixture containing 2-chloro-dialkyl malonate is typically used directly in the next step without extensive purification.
Step 2: Synthesis of 2-Methoxy-dialkyl malonate (e.g., Dimethyl 2-methoxymalonate)
-
Reaction Setup: Transfer the solution of 2-chloro-dialkyl malonate to a suitable reactor.
-
Methoxylation: Cool the solution to approximately 10°C. Slowly add a solution of sodium methoxide while maintaining the temperature.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by GC to confirm the disappearance of the 2-chloro-dialkyl malonate (typically <0.1% remaining).[5]
-
Outcome: The resulting solution of 2-methoxy-dialkyl malonate is used in the subsequent cyclization step.
Step 3: Synthesis of this compound Disodium Salt
-
Reaction Setup: To the reactor containing the 2-methoxy-dialkyl malonate solution, add sodium methoxide and formamide.
-
Cyclization Reaction: Heat the mixture and maintain the reaction until the consumption of the 2-methoxy-dialkyl malonate is nearly complete (<1% remaining as monitored by GC).[5]
-
Crystallization: Concentrate the reaction mixture under reduced pressure to remove the majority of the solvent (e.g., methanol). Cool the concentrated mixture to 18-22°C and hold for 2-3 hours to induce crystallization.
-
Isolation: Isolate the precipitated solid, which is the disodium salt of this compound, by centrifugation or filtration.
-
Purification: Wash the isolated solid with a suitable solvent (e.g., methanol) to remove impurities.
-
Drying: Dry the final product under vacuum to obtain the this compound disodium salt as a stable solid.
Quantitative Data
The following table summarizes the typical molar ratios and reaction parameters for the synthesis, as derived from patent literature.[5]
| Step | Reaction | Key Reagents | Molar Ratio (to Malonate) | Typical Conditions |
| 1 | Chlorination | Dialkyl Malonate, Chlorine | 1 : (0.8 - 1.0) | 20-30°C, 4-6 h |
| 2 | Methoxylation | 2-Chloro-dialkyl malonate, Sodium Methoxide | 1 : (stoichiometric) | Room Temperature, 2-4 h |
| 3 | Cyclization | 2-Methoxy-dialkyl malonate, Sodium Methoxide, Formamide | 1 : (0.7 - 1.0) : (0.4 - 0.5) | Elevated Temperature, Crystallization at 18-22°C |
Application in API Synthesis: Preparation of 4,6-Dichloro-5-methoxypyrimidine
The primary industrial application of this compound is its conversion to 4,6-dichloro-5-methoxypyrimidine, a highly versatile intermediate.
Protocol: Chlorination of this compound Disodium Salt
-
Reaction Setup: Charge a reactor with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[6][7]
-
Reagent Addition: Add the this compound disodium salt to the chlorinating agent.
-
Reaction Conditions: Heat the mixture to a temperature ranging from 65°C to 120°C and maintain for 1.5 to 6 hours, depending on the chosen chlorinating agent and scale.[6][7]
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture.
-
Recover the excess chlorinating agent under reduced pressure.
-
The crude product is typically hydrolyzed by careful addition to water or an ice/water mixture.
-
Extract the aqueous layer with an organic solvent (e.g., trichloroethylene).
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate to yield crude 4,6-dichloro-5-methoxypyrimidine.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the final product of high purity.
References
- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | ND11522 [biosynth.com]
- 2. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 3. vixra.org [vixra.org]
- 4. Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on the Pyrimidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The strategic functionalization of this ring system through nucleophilic substitution is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of diverse compound libraries for screening and lead optimization. The electron-deficient nature of the pyrimidine ring, arising from the presence of two electronegative nitrogen atoms, facilitates the attack of nucleophiles, making nucleophilic aromatic substitution (SNAr) a primary method for its modification.
This document provides detailed experimental procedures, comparative data, and a visual workflow for performing nucleophilic substitution reactions on the pyrimidine ring. The protocols outlined herein are applicable to a wide range of substrates and nucleophiles, offering a robust starting point for synthetic campaigns.
Principle of the Reaction
Nucleophilic aromatic substitution on the pyrimidine ring typically proceeds through a two-step addition-elimination mechanism. In the initial, rate-determining step, a nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, which is typically substituted with a good leaving group (e.g., a halogen). This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the subsequent, faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.[1]
The regioselectivity of the attack is influenced by the position of the leaving group and the presence of other substituents on the ring. Generally, positions C4 and C6 are more susceptible to nucleophilic attack than C2.[2][3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer complex by both nitrogen atoms when the attack occurs at the C4 or C6 position.[2][3]
Experimental Workflow
The general workflow for a nucleophilic substitution reaction on a pyrimidine ring involves the preparation of the reaction mixture, the reaction itself under controlled conditions, and subsequent workup and purification of the desired product.
Caption: General experimental workflow for nucleophilic substitution on the pyrimidine ring.
Data Presentation: Comparative Reaction Conditions and Yields
The following table summarizes various conditions and outcomes for nucleophilic substitution on different pyrimidine substrates. This data can guide the selection of appropriate starting materials and reaction parameters.
| Substrate | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 4,6-Diethoxypyrimidine | Amine | DIPEA or K₂CO₃ | DMF or 1,4-Dioxane | 150-180 (MW) | 30-90 min | Not specified | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [4] |
| 2-Chloropyrimidine | Various nucleophiles | None | Not specified (MW) | Not specified | Several minutes | up to 99 | [5] |
| 5-Bromopyrimidine | Various nucleophiles | None | Not specified (MW) | Not specified | Several minutes | up to 99 | [5] |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Various amines | None | PEG-400 | 120 | 5 min | 70-95 | [6] |
| 8-chloro-[1][7][8]triazolo[4,3-a]pyrazine | Various amines | None | PEG-400 | 120 | 5 min | 73-99 | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Nucleophilic Substitution of an Amine on 4,6-Diethoxypyrimidine[1]
This protocol describes a general procedure for the substitution of an ethoxy group with an amine nucleophile using microwave irradiation.
Materials:
-
4,6-Diethoxypyrimidine
-
Amine nucleophile
-
Diisopropylethylamine (DIPEA) or anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or 1,4-Dioxane
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add 4,6-diethoxypyrimidine (1.0 mmol, 168 mg).
-
Add the desired amine nucleophile (1.2 mmol).
-
Add a suitable base, such as DIPEA (1.5 mmol, 261 µL) or anhydrous K₂CO₃ (1.5 mmol, 207 mg).
-
Add 3 mL of an appropriate high-boiling solvent such as DMF or 1,4-dioxane.
-
Seal the vial with a cap and place it in the cavity of a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150-180 °C for 30-90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conventional Heating for Nucleophilic Substitution in a Sealed Tube[1]
This protocol provides an alternative to microwave synthesis, utilizing conventional heating in a pressure vessel.
Materials:
-
Same as Protocol 1, with the exception of a thick-walled pressure tube instead of a microwave vial.
Procedure:
-
Follow steps 1-4 from Protocol 1, using a thick-walled pressure tube instead of a microwave vial.
-
Securely seal the tube.
-
Place the sealed tube in an oil bath preheated to the desired temperature (typically 150-180 °C).
-
Heat the reaction mixture for the required time, monitoring by TLC or LC-MS if possible by taking aliquots after cooling.
-
Follow steps 8-14 from Protocol 1 for workup and purification.
Protocol 3: Palladium-Catalyzed Suzuki Coupling of 2,4-Dichloropyrimidine[4]
This protocol details a palladium-catalyzed cross-coupling reaction, a powerful method for C-C bond formation on the pyrimidine ring.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Potassium Carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane and water (2:1 mixture)
-
Microwave reactor tube
Procedure:
-
To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).
-
Purge the mixture with an inert gas (e.g., argon) for 10 minutes.
-
Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate at 100 °C for 15 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the solids and concentrate the filtrate.
-
Purify the residue by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate experimental protocol for nucleophilic substitution on a pyrimidine ring can be visualized as follows:
Caption: Decision-making flowchart for planning a nucleophilic substitution on a pyrimidine.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,6-Dihydroxy-5-methoxypyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially viable route for the synthesis of 4,6-dihydroxypyrimidine derivatives involves the condensation of a malonic acid ester with formamide in the presence of an alkali metal alkoxide.[1][2] For this compound, a substituted malonic ester, such as a 2-methoxy-malonic diester, is used as a starting material. The reaction is typically carried out with a strong base like sodium methoxide, leading to the formation of the disodium salt of this compound.[3]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters for a successful synthesis include:
-
Reagent Stoichiometry: The molar ratios of the malonic ester, formamide, and alkali metal alkoxide are crucial for driving the reaction to completion and minimizing impurities.[4]
-
Temperature Control: The reaction is often exothermic, and careful temperature management is required to prevent side reactions and degradation of reactants or products.[2][5]
-
Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. However, excessively long reaction times can lead to the formation of byproducts.[5]
-
Solvent and Base Concentration: The choice of alcohol as a solvent and the concentration of the sodium alkoxide solution can significantly impact the reaction yield.[2][5]
Q3: My yield of this compound is consistently low. What are the potential causes and solutions?
A3: Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and their solutions. Common culprits include incomplete reaction, suboptimal reaction conditions, and product loss during workup and purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time until the starting materials are consumed.[5] - Increase Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of side products. An optimal temperature for a similar synthesis was found to be 70°C.[2] - Ensure Adequate Mixing: Use efficient stirring to ensure proper mixing of the reactants, especially in heterogeneous mixtures. |
| Suboptimal Reagent Stoichiometry | - Verify Molar Ratios: Carefully check the molar equivalents of the malonic ester derivative, formamide, and sodium methoxide. A common ratio is in the range of (2.0-4.0) moles of formamide and (3.0-4.0) moles of alkali metal alkoxide per mole of malonate.[6] |
| Inactive Sodium Methoxide | - Use Freshly Prepared Base: Sodium methoxide can degrade upon exposure to moisture. Use freshly prepared or properly stored sodium methoxide. Ensure anhydrous reaction conditions. |
| Inefficient Work-up and Isolation | - Optimize pH Adjustment: During the acidification step to precipitate the product, maintain the temperature at 20-25°C and carefully control the pH to the optimal range for precipitation.[1] - Thorough Washing: Wash the precipitated product with cold water to remove inorganic salts without significant product loss. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Optimize Reaction Conditions: Refer to the solutions for "Incomplete Reaction" in the table above to ensure the reaction goes to completion. |
| Formation of Side Products | - Control Reaction Temperature: Avoid excessive heating, which can promote the formation of byproducts. - Recrystallization: If the crude product is impure, consider recrystallization from a suitable solvent to obtain a purer product. |
| Contamination with Inorganic Salts | - Thorough Washing: Ensure the filtered product is washed sufficiently with water to remove any residual salts from the reaction and work-up. |
Experimental Protocols
Key Experiment: Synthesis of 4,6-Dihydroxypyrimidine (General Procedure)
This is a generalized protocol based on the synthesis of 4,6-dihydroxypyrimidine and should be adapted and optimized for the synthesis of the 5-methoxy derivative.
-
Preparation of Sodium Methoxide Solution: In a suitable reactor equipped with a stirrer, thermometer, and reflux condenser, carefully react sodium metal with anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.[5]
-
Reaction Setup: Introduce the sodium methoxide solution into the reactor and heat to the desired temperature (e.g., 70-75°C).[1][2]
-
Addition of Reactants: A mixture of the appropriate methoxy-substituted dimethyl malonate and formamide is then added continuously to the heated sodium methoxide solution over a period of time, allowing the temperature to rise slightly (e.g., to 85°C).[1]
-
Reaction: The reaction mixture is stirred at the elevated temperature for a specified period (e.g., 1-3 hours) to ensure the reaction goes to completion.[1][5]
-
Work-up: After the reaction is complete, the mixture is cooled. Water is added to the reaction mixture, followed by careful dropwise addition of a mineral acid (e.g., hydrochloric acid) to adjust the pH and precipitate the product. The temperature should be maintained at 20-25°C during acidification.[1]
-
Isolation: The precipitated this compound is collected by filtration, washed with water, and then dried under vacuum.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of 4,6-Dihydroxypyrimidine
| Parameter | Condition | Yield (%) | Reference |
| Reaction Time | 0.5 - 2 hours | No significant change | [5] |
| 3 hours | 85 | [5] | |
| 4 - 6 hours | No significant change | [5] | |
| Reaction Temperature | 70°C | 82.09 | [2] |
| Sodium Methoxide Conc. | 30% in Methanol | 82.09 | [2] |
| Solvent/Ester | Diethyl malonate in Methanol | Better yield | [5] |
| Dimethyl malonate in Methanol/Ethanol | No significant change | [5] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthesis workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. EP0816345B2 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 4. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 5. tsijournals.com [tsijournals.com]
- 6. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxy-5-methoxypyrimidine. It provides troubleshooting advice and frequently asked questions to address common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method is the condensation reaction between a dialkyl 2-methoxy-3-oxosuccinate (e.g., diethyl 2-methoxy-3-oxosuccinate) and formamide. This reaction is typically carried out in the presence of a strong base, such as sodium methoxide, in an alcoholic solvent.
Q2: Why is the choice of base important in this synthesis?
The base serves to deprotonate the formamide and facilitate the cyclization reaction. It is crucial that the alkoxide base matches the alcohol of the ester starting material (e.g., sodium methoxide with a methyl ester, sodium ethoxide with an ethyl ester) to prevent transesterification, which can lead to a mixture of products and complicate purification.
Q3: The reaction patent mentions that the dropwise addition of the malonic ester derivative is crucial. Why is this the case?
The condensation reaction is exothermic. A controlled, dropwise addition of the dialkyl 2-methoxy-3-oxosuccinate helps to manage the reaction temperature.[1] Poor temperature control can lead to an increase in side reactions, such as the decomposition of formamide or self-condensation of the ester, ultimately reducing the yield and purity of the desired product.
Q4: What is the role of anhydrous conditions in this synthesis?
Maintaining anhydrous (dry) conditions is critical for the success of this reaction.[1] Water can cause the hydrolysis of the starting ester and the formamide, as well as the strong base (sodium methoxide). This not only consumes the reactants but can also inhibit the desired condensation reaction, leading to significantly lower yields.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Presence of Water: Moisture in the reactants or solvent can hydrolyze the starting materials and the base. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity reactants. |
| Incorrect Base: Using a base with a different alkyl group than the ester (e.g., sodium ethoxide with a methyl ester) can lead to transesterification. | Match the alkoxide base to the ester. For diethyl 2-methoxy-3-oxosuccinate, use sodium ethoxide. For dimethyl 2-methoxy-3-oxosuccinate, use sodium methoxide. | |
| Reaction Temperature Too Low: Insufficient temperature may lead to an incomplete reaction. | Maintain the reaction temperature within the recommended range (typically 65-70°C).[1] | |
| Presence of Unreacted Starting Materials | Insufficient Reaction Time: The reaction may not have proceeded to completion. | Increase the reaction time, monitoring the progress by a suitable analytical method like TLC or LC-MS. |
| Inadequate Mixing: Poor stirring can lead to localized concentrations of reactants and incomplete reaction. | Ensure efficient and continuous stirring throughout the reaction. | |
| Unexpected Peaks in Analytical Data (e.g., NMR, LC-MS) | Formamide Decomposition: At elevated temperatures, formamide can decompose to ammonia and carbon monoxide, or dehydrate to hydrogen cyanide.[2] | Maintain strict temperature control. Avoid localized overheating. |
| Hydrolysis of Product: The dihydroxypyrimidine ring can be susceptible to hydrolysis under certain conditions. | After the reaction, during workup, avoid prolonged exposure to strong acidic or basic conditions. | |
| Self-Condensation of Ester: The dialkyl 2-methoxy-3-oxosuccinate can potentially undergo self-condensation. | Ensure a stoichiometric amount of formamide is present and that the addition of the ester is slow and controlled. | |
| Product is Difficult to Purify | Formation of Salts: Incomplete neutralization during workup can result in the product remaining as a salt, affecting its solubility and purification. | Carefully adjust the pH during the workup and isolation steps. |
| Presence of Multiple Byproducts: A combination of the issues listed above can lead to a complex mixture of products. | Review the entire experimental procedure, paying close attention to the purity of starting materials, anhydrous conditions, and temperature control. |
Experimental Protocols
Synthesis of this compound sodium salt [1]
-
To a dried reaction vessel, add sodium methoxide.
-
Begin stirring and heat the sodium methoxide to 65-68°C.
-
Add formamide to the reaction vessel.
-
Slowly, add 2-methoxypropandioic acid ethyl methyl ester dropwise to the mixture, maintaining the reaction temperature between 65°C and 70°C.
-
Allow the reaction to proceed for 2 to 6 hours.
-
After the reaction is complete, distill the mixture at 25-80°C to remove methanol.
-
Cool the resulting mixture to 10-15°C.
-
Collect the solid product by centrifugation.
Visualizations
Caption: Synthetic pathway for this compound and potential side reactions.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 4,6-Dihydroxy-5-methoxypyrimidine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4,6-Dihydroxy-5-methoxypyrimidine via recrystallization. This document offers detailed experimental protocols, troubleshooting for common issues, and quantitative data presentation to facilitate successful purification.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the methodology for the single-solvent recrystallization of this compound. The selection of an appropriate solvent is critical; based on solubility data, polar protic solvents such as ethanol or ethyl acetate are recommended starting points.[1]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] Ethanol or ethyl acetate are suitable starting points.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Quantitative Data Summary
Proper documentation of experimental parameters is crucial for reproducibility and optimization. Use the following table to record your experimental data.
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Mass of Crude Compound (g) | |||
| Recrystallization Solvent | |||
| Volume of Solvent (mL) | |||
| Dissolution Temperature (°C) | |||
| Crystallization Time (h) | |||
| Mass of Pure Compound (g) | |||
| Yield (%) | |||
| Melting Point of Pure Compound (°C) |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of pyrimidine compounds and provides systematic solutions.
Q1: The compound is not dissolving in the hot solvent. What should I do?
A1: If the compound is not dissolving, you can try adding more of the solvent in small increments. If it remains insoluble, you may need to select a more suitable solvent or consider a mixed-solvent system. For pyrimidine derivatives, polar protic solvents are often a good starting point.[3]
Q2: No crystals are forming upon cooling the solution. What are the next steps?
A2: If crystals do not form, the solution may be too dilute. You can attempt to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[2][4]
-
Seeding: Add a seed crystal of the pure compound to the solution to initiate crystal growth.[2][4]
-
Reducing Solvent Volume: If the above methods are unsuccessful, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[2][3]
Q3: The compound "oiled out" instead of forming crystals. How can this be resolved?
A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.[2][3] It can also occur if the boiling point of the solvent is too high or if there are significant impurities lowering the compound's melting point.[3][4]
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation and allow it to cool more slowly.[3][4] Placing an inverted beaker over the flask can create an insulating atmosphere to slow down the cooling process.[2] If the problem persists, pre-purification by another method, such as column chromatography, may be necessary to remove impurities.[2]
Q4: The recrystallization process resulted in a low yield. What could be the cause?
A4: A low yield can stem from several factors:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor.[3] Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the compound crystallizes during a hot filtration step, it can lead to product loss. Ensure your filtration apparatus is pre-heated.[3]
-
Inappropriate Solvent Choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures.[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for this compound.
Caption: A flowchart illustrating the key decision points and steps in the recrystallization of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction has a very low yield, although I followed the literature procedure. What are the most common initial checks I should perform?
A1: Low yields in pyrimidine synthesis can often be attributed to several key factors. Before delving into extensive optimization, it is crucial to verify the following:
-
Purity of Starting Materials: Impurities in your reactants, such as the aldehyde, β-dicarbonyl compound, or the amidine/urea, can significantly inhibit the reaction or lead to unwanted side reactions.[1] It is recommended to use reagents of high purity and to purify them if necessary. For instance, in the Pinner reaction, using freshly prepared or purified amidine hydrochloride is critical as amidines can be hygroscopic and may hydrolyze over time.[2]
-
Stoichiometry of Reactants: Incorrect molar ratios of the reactants are a frequent cause of low conversion of the limiting reagent.[1] Carefully recalculate and accurately measure the amounts of all starting materials. In some cases, like the Biginelli reaction, using a slight excess of the urea component (e.g., 1.2-1.5 equivalents) can improve yields.[3]
-
Reaction Conditions: Non-optimal temperature, pressure, or reaction time can result in incomplete reactions or degradation of the product.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.[1]
-
Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture.[1] For instance, the Pinner synthesis is highly susceptible to hydrolysis.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can markedly improve the yield.[1]
Q2: I am observing a significant amount of a fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product arises when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]
To minimize the formation of the Hantzsch DHP byproduct, consider the following troubleshooting steps:
-
Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[2]
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.[2]
Q3: My Pinner synthesis is not proceeding to completion, and the yield of the desired pyrimidine is low. What can I do to drive the reaction forward?
A3: Incomplete cyclization in the Pinner synthesis can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2] Here are some troubleshooting steps to improve the yield:
-
Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere is also recommended.[2]
-
Reaction Time and Temperature: Some cyclizations are slow and may require extended reaction times. Monitor the reaction by TLC to determine the optimal duration. Be cautious with increasing the temperature, as excessively high temperatures can lead to decomposition.[2]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can degrade or absorb moisture over time.[2]
Q4: I am struggling with the purification of my pyrimidine derivative, which is leading to a significant loss of product and a low isolated yield. What are some common purification challenges and how can I address them?
A4: Difficulties in product purification are a common reason for low isolated yields. Here are some potential causes and solutions:
-
Similar Polarity of Product and Impurities: If your desired product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems to improve separation. Alternatively, consider other purification techniques like preparative HPLC or crystallization.[1]
-
Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel). In such cases, using a different stationary phase like alumina or employing non-chromatographic purification methods might be necessary.[1]
-
Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted starting materials can co-elute with the product. Ensure proper work-up procedures, including aqueous washes and extractions, are performed to remove these impurities before chromatography.[1]
-
Recrystallization Issues: If you are using recrystallization, the choice of solvent is critical. If the product "oils out" instead of crystallizing, you may need to use a more dilute solution or a different solvent system. Slow cooling can also promote the formation of purer crystals.[5]
Data Presentation
Table 1: Effect of Reaction Temperature on Product Distribution in a Biginelli-type Reaction
This table illustrates how varying the reaction temperature can influence the ratio of the desired dihydropyrimidinone (DHPM) to the Hantzsch dihydropyridine (DHP) byproduct when using sulfated zirconia as a catalyst.
| Temperature (°C) | DHPM Yield (%) | DHP Yield (%) |
| 40 | 85 | 5 |
| 60 | 92 | 8 |
| 80 | 88 | 12 |
| 100 | 75 | 25 |
Note: These values are illustrative and can vary depending on the specific substrates and reaction conditions.
Table 2: Comparison of Lewis Acid Catalysts in the Biginelli Reaction
This table compares the effectiveness of different Lewis acid catalysts on the yield of a model Biginelli reaction.
| Catalyst (10 mol%) | Time (h) | Yield (%) |
| None | 24 | <10 |
| FeCl₃ | 4 | 85 |
| ZnCl₂ | 6 | 78 |
| InCl₃ | 3 | 92 |
| Yb(OTf)₃ | 2 | 95 |
Conditions: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol) in ethanol at reflux. Yields are for the isolated product.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is optimized to favor the formation of the dihydropyrimidinone (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)[2]
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]
-
Stir the mixture at a controlled temperature of 60°C.[2]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Add a small amount of cold ethanol and stir for 5 minutes.[2]
-
Filter the solid product and wash with cold ethanol.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Protocol 2: General Procedure for the Pinner Synthesis of Pyrimidines
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on maintaining anhydrous conditions.
Materials:
-
1,3-dicarbonyl compound (1 equiv)
-
Amidine hydrochloride (1.2 equiv)
-
Anhydrous Sodium Ethoxide (1.2 equiv)
-
Anhydrous Ethanol
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve the 1,3-dicarbonyl compound (1 equiv) in anhydrous ethanol in the flask.
-
In a separate flask, prepare a solution of sodium ethoxide (1.2 equiv) in anhydrous ethanol.
-
Add the amidine hydrochloride (1.2 equiv) to the sodium ethoxide solution and stir for 15 minutes at room temperature to generate the free amidine.
-
Transfer the amidine solution to the dropping funnel and add it dropwise to the solution of the 1,3-dicarbonyl compound over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux.[2]
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[2]
-
Remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2]
Protocol 3: HPLC Method for Purity Analysis of Pyrimidine Derivatives
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid Gradient:
-
Start with 95% A and 5% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions over 1 minute and equilibrate for 4 minutes. Flow Rate: 1.0 mL/min Detection: UV at 254 nm
Mandatory Visualization
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.
Caption: Competing pathways in the Biginelli reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimization of Reaction Conditions for 4,6-Dihydroxy-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4,6-Dihydroxy-5-methoxypyrimidine.
Experimental Protocol: Synthesis of this compound Sodium Salt
A common method for the synthesis of this compound involves the preparation of its sodium salt as a key intermediate. The following protocol is based on established literature.[1]
Materials:
-
Sodium methylate
-
Formamide (Methanamide)
-
2-methoxypropandioic acid ethyl methyl ester
-
Methanol
-
Water
Procedure:
-
Reaction Setup: In a dried reaction vessel, add sodium methylate and begin stirring. Heat the mixture to a temperature of 65-68°C.
-
Addition of Reagents: To the heated sodium methylate solution, add formamide. Following this, add 2-methoxypropandioic acid ethyl methyl ester dropwise over a period of 1 to 1.5 hours.
-
Reaction: Maintain the reaction temperature at 65-70°C for 2 to 6 hours to allow for the formation of the product mixture.
-
Work-up:
-
Distill the mixture at a temperature range of 25-80°C to remove methanol.
-
After methanol removal, water may be added, and a second distillation at 80-85°C can be performed to remove any residual methanol and water.[1]
-
Cool the resulting mixture to 10-15°C.
-
Collect the solid product by centrifugation.
-
Optimization of Reaction Conditions
The yield and purity of this compound are sensitive to several reaction parameters. The following table summarizes key optimized conditions based on analogous pyrimidine syntheses.
| Parameter | Optimized Condition | Expected Outcome | Reference |
| Sodium Methoxide Concentration | 30% in methanol | Maximizes yield by ensuring a sufficiently basic environment for the condensation reaction. | [2] |
| Reaction Temperature | 65-70°C | Promotes efficient reaction kinetics while minimizing the formation of degradation byproducts.[1] | [1] |
| Reaction Time | 2.5 - 6 hours | Sufficient time for the reaction to proceed to completion. The optimal time may vary based on scale and specific reactant concentrations.[1][2] | [1][2] |
| Reagent Addition | Dropwise addition of the ester | Allows for better temperature control, which in turn inhibits side reactions and increases the yield of the desired product.[1] | [1] |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and related compounds.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature within the optimal range. |
| Moisture in Reagents/Glassware: Water can react with sodium methoxide, reducing its effectiveness. | Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents. | |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. | Carefully measure and control the stoichiometry of all reactants as specified in the protocol. | |
| Formation of Side Products | High Reaction Temperature: Elevated temperatures can promote the formation of undesired byproducts. | Maintain strict temperature control throughout the reaction. The dropwise addition of reagents can help manage exothermic processes.[1] |
| Presence of Impurities in Starting Materials: Impurities can interfere with the desired reaction pathway. | Use high-purity starting materials. If necessary, purify the starting materials before use. | |
| Difficulty in Product Isolation | Incomplete Precipitation: The product may not fully precipitate from the solution. | Ensure the pH is adjusted correctly during the work-up, and allow sufficient time for crystallization at a low temperature. |
| Emulsion during Work-up: An emulsion may form during the aqueous work-up, making phase separation difficult. | The addition of a saturated brine solution can help to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to control the temperature during the addition of 2-methoxypropandioic acid ethyl methyl ester?
A1: The reaction is often exothermic. Controlling the temperature by slow, dropwise addition is crucial to prevent side reactions that can occur at higher temperatures, which would otherwise lower the yield and purity of the final product.[1]
Q2: What is the role of sodium methylate in this reaction?
A2: Sodium methylate acts as a strong base, which is necessary to deprotonate the starting materials and facilitate the condensation and subsequent ring closure to form the pyrimidine ring.
Q3: Can other bases be used instead of sodium methylate?
A3: While other strong bases like sodium ethoxide or potassium butoxide have been used in similar pyrimidine syntheses, sodium methoxide in methanol is a commonly optimized condition for high yields.[2] The choice of base and solvent are often interdependent.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are some common impurities I should look for?
A5: Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions such as self-condensation of the ester or hydrolysis of reactants.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and troubleshooting of this compound.
Caption: A flowchart of the synthesis and troubleshooting process.
References
preventing byproduct formation in the synthesis of 4,6-Dihydroxy-5-methoxypyrimidine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dihydroxy-5-methoxypyrimidine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial synthesis involves the condensation of a 2-methoxy-malonic acid diester (e.g., diethyl or dimethyl ester) with formamide in the presence of a strong base, typically sodium methoxide in methanol.[1][2] The reaction proceeds via a cyclization to form the sodium salt of the target molecule, which is then neutralized to yield this compound.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields can often be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of formamide and the desired product.[3]
-
Inadequate Stoichiometry: An insufficient amount of the base (sodium methoxide) or formamide can result in incomplete conversion of the starting materials.[4]
-
Presence of Water: The reaction is sensitive to moisture, which can consume the strong base and lead to hydrolysis of the malonic ester. It is crucial to use anhydrous solvents and dried glassware.
-
Reaction Time: The reaction may require sufficient time to go to completion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.[5]
Q3: I am observing a significant amount of an insoluble white precipitate that is not my product. What could it be?
A3: A common issue is the precipitation of unreacted sodium methoxide or the disodium salt of the product if the neutralization step is incomplete or inefficiently performed. Additionally, side reactions can lead to the formation of polymeric materials or salts of byproducts.
Q4: How can I best monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) can be used for a quick qualitative assessment of the consumption of the starting malonic ester. For more accurate monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5] Some processes also utilize Gas Chromatography (GC) to monitor the disappearance of volatile starting materials.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.
Problem 1: Formation of Acyclic Byproducts due to Incomplete Cyclization
-
Observation: Your final product is contaminated with impurities that are more polar than the desired product on a normal phase TLC, or you observe multiple spots. NMR analysis may show signals corresponding to open-chain structures.
-
Probable Cause: The cyclization reaction may not have gone to completion. This can be due to insufficient heating, a short reaction time, or a suboptimal amount of base. The intermediate N-formyl methoxy malonamide may be present.
-
Proposed Solutions:
-
Increase Reaction Temperature: Carefully increase the reaction temperature to the optimal range of 65-70°C to promote the final ring-closing step.[6]
-
Extend Reaction Time: Monitor the reaction until the starting materials are fully consumed. A typical reaction time is between 2 to 6 hours.[6]
-
Optimize Base Stoichiometry: Ensure at least two equivalents of sodium methoxide are used to facilitate both the initial condensation and the subsequent cyclization.
-
Problem 2: Byproducts from Formamide Decomposition
-
Observation: The reaction mixture darkens significantly, and you detect ammonia or observe the formation of dark, tar-like substances.
-
Probable Cause: Formamide can decompose at temperatures above 100°C to carbon monoxide and ammonia. In the presence of a strong base, other side reactions can also occur. Ammonia can potentially react with the malonic ester to form malonamide, which could then undergo its own set of reactions.
-
Proposed Solutions:
-
Strict Temperature Control: Maintain the reaction temperature below 80°C to minimize the thermal decomposition of formamide.
-
Order of Addition: Adding the 2-methoxy-malonic acid diester dropwise to the mixture of sodium methoxide and formamide can help to better control the reaction temperature and minimize side reactions.[6]
-
Problem 3: Hydrolysis of the Malonic Ester
-
Observation: You isolate a significant amount of methoxy malonic acid or its salt.
-
Probable Cause: The presence of water in the reaction mixture can lead to the saponification (base-catalyzed hydrolysis) of the diethyl or dimethyl methoxy malonate starting material.
-
Proposed Solutions:
-
Use Anhydrous Reagents and Solvents: Ensure that the methanol is anhydrous and the sodium methoxide is of high quality and not excessively exposed to atmospheric moisture.
-
Dry Glassware Thoroughly: All glassware should be oven-dried before use to remove any adsorbed water.
-
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound, based on literature and patent information.
| Parameter | Condition | Expected Outcome on Yield | Expected Outcome on Byproduct Formation | Reference(s) |
| Reaction Temperature | 65-70°C | Optimal | Minimized | [3][6] |
| < 60°C | Low | Increased incomplete cyclization byproducts | ||
| > 80°C | Decreased | Increased formamide decomposition byproducts | ||
| Sodium Methoxide | 2.0 - 2.2 equivalents | High | Minimized | [1] |
| (equivalents) | < 2.0 equivalents | Low | Increased incomplete cyclization byproducts | |
| Formamide | 2.0 - 2.5 equivalents | High | Minimized | [4] |
| (equivalents) | > 3.0 equivalents | May slightly increase | Increased residual formamide and potential for side reactions | |
| Reaction Time | 2 - 6 hours | Optimal | Minimized | [6] |
| < 2 hours | Low | Increased unreacted starting materials and intermediates |
Key Experimental Protocol
This protocol is a generalized procedure designed to minimize byproduct formation. Optimization for your specific laboratory conditions may be necessary.
Materials:
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous Methanol
-
Formamide
-
Diethyl 2-methoxy-malonate
-
Hydrochloric acid (for neutralization)
-
Anhydrous reaction vessel with a stirrer, condenser, and dropping funnel
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge the reaction vessel with anhydrous methanol and sodium methoxide (2.1 equivalents). Stir the mixture until the sodium methoxide is fully dissolved.
-
Addition of Formamide: To the stirred solution, add formamide (2.2 equivalents).
-
Heating: Heat the mixture to 65-68°C.
-
Addition of Malonic Ester: Add diethyl 2-methoxy-malonate (1.0 equivalent) dropwise over a period of 1-2 hours, maintaining the reaction temperature between 65-70°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 65-70°C for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to dissolve the precipitated sodium salt.
-
Carefully neutralize the solution to a pH of approximately 6-7 with hydrochloric acid. The this compound will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, the product can be further purified by recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. A mechanistic study on the amidation of esters mediated by sodium formamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formamide - Sciencemadness Wiki [sciencemadness.org]
- 3. Formamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1177811C - Preparation of formamide using sodium diformylamide - Google Patents [patents.google.com]
- 6. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
stability of 4,6-Dihydroxy-5-methoxypyrimidine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4,6-dihydroxy-5-methoxypyrimidine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is generally stable under standard laboratory conditions. However, it is susceptible to degradation under extreme pH and temperature conditions and is sensitive to oxidation.[1] To ensure its integrity, it is crucial to handle and store the compound appropriately.
Q2: What are the recommended storage conditions for this compound?
For solid-state storage, it is recommended to keep this compound in a well-closed container, protected from light, in a cool and dry place.[2] Specific temperature recommendations include 2-8°C or 10-25°C.[3][4] For solutions, it is advisable to use buffered systems at a neutral pH and store them at refrigerated (2-8°C) or frozen temperatures, depending on the solvent.[2]
Q3: What are the potential degradation pathways for this compound?
Based on the structure of this compound and data from related pyrimidine derivatives, the following degradation pathways are likely:
-
Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of 4,5,6-trihydroxypyrimidine.
-
Oxidation: The pyrimidine ring is susceptible to oxidation, which could lead to ring-opened products or the formation of N-oxides.[2] The presence of dissolved oxygen or trace metal ions can catalyze oxidative degradation.[2]
-
Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.[2][5] The pyrimidine ring itself can undergo photolytic decomposition.[2]
Q4: What are the initial signs of degradation to look for?
Initial signs of degradation of this compound can include:
-
A change in the physical appearance of the substance (e.g., color change from white/pale yellow to brown).
-
A decrease in the assay value of the active substance.
-
The appearance of new peaks in the chromatogram during HPLC analysis.
-
A change in the pH of a solution containing the compound.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution.
-
Possible Cause: The pH of the solution is too acidic or basic. Pyrimidine derivatives can be unstable in acidic environments.[2]
-
Solution: Investigate the effect of pH on the stability of your compound by conducting studies in different buffer solutions (e.g., pH 3, 5, 7, 9). Adjust the pH of your formulation to a range where the compound exhibits maximum stability.
-
-
Possible Cause: Presence of oxidative agents.
-
Solution: Degas your solvent before preparing the solution to remove dissolved oxygen. Consider adding an antioxidant to your formulation if compatible with your experimental design.
-
Issue 2: Inconsistent Results in Biological Assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Solution: Prepare fresh solutions of this compound for each experiment. If the assay involves prolonged incubation, assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components).
-
-
Possible Cause: Poor aqueous solubility leading to precipitation.
-
Solution: Consider using a co-solvent such as DMSO to improve solubility. However, it is important to use the lowest effective concentration, as organic solvents can have intrinsic biological effects.[2]
-
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis.
-
Possible Cause: Degradation of the compound during sample preparation or analysis.
-
Solution: Ensure that the diluent used for sample preparation is compatible with the compound and does not promote degradation. Minimize the time between sample preparation and injection.
-
-
Possible Cause: Impurity in the starting material.
-
Solution: Ensure the purity of your this compound is well-characterized before initiating stability studies. The new peaks might be from the degradation of an impurity.
-
Data Presentation
Forced degradation studies are essential for understanding the stability of this compound. The following tables provide a template for presenting the data from such studies.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | 15.2 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40 | 25.8 | 3 |
| Oxidative | 3% H₂O₂ | 12 hours | 25 | 18.5 | 2 |
| Thermal | Solid State | 48 hours | 80 | 8.3 | 1 |
| Photolytic | UV Light (254 nm) | 24 hours | 25 | 12.1 | 2 |
Table 2: Chromatographic Purity of this compound and its Degradation Products (Hypothetical Data)
| Sample | Retention Time (min) | Peak Area (%) |
| Control | 4.52 | 99.8 |
| Acid Stressed | 2.89 (Degradant 1) | 5.1 |
| 3.54 (Degradant 2) | 10.1 | |
| 4.52 (Parent) | 84.8 | |
| Base Stressed | 2.11 (Degradant 3) | 8.2 |
| 3.25 (Degradant 4) | 12.3 | |
| 4.01 (Degradant 5) | 5.3 | |
| 4.52 (Parent) | 74.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 40°C for 8 hours. Neutralize the solution with 0.1 M HCl and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 12 hours, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the sample in methanol and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Analyze the sample by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).[6][7] An isocratic or gradient elution can be used.
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare solutions of the stressed samples from the forced degradation study.
-
Inject the samples into the HPLC system.
-
Evaluate the chromatograms for the separation of the parent peak from any degradation product peaks.
-
Optimize the mobile phase composition, flow rate, and other chromatographic parameters to achieve adequate resolution between all peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics of thermal decomposition of the diazines: shock-tube pyrolysis of pyrimidine - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. jetir.org [jetir.org]
Technical Support Center: Purification of Dihydroxypyrimidine Compounds
Welcome to the Technical Support Center for the purification of dihydroxypyrimidine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of dihydroxypyrimidine compounds, presented in a question-and-answer format.
Issue 1: Poor Solubility of the Compound
Question: My dihydroxypyrimidine derivative is only soluble in high-boiling point solvents like DMF and DMSO, making purification by standard crystallization or chromatography difficult. What should I do?
Answer: This is a common challenge with dihydroxypyrimidine compounds due to their potential for strong intermolecular hydrogen bonding. Here are several strategies to address poor solubility:
-
Solvent Screening for Crystallization: While challenging, a systematic solvent screen is recommended. For compounds soluble only in DMF or DMSO, consider anti-solvent or diffusion crystallization.[1]
-
Anti-solvent method: Dissolve the compound in a minimum amount of hot DMF or DMSO. Slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) like water, cyclohexane, dioxane, or ethyl acetate until turbidity is observed. Allow the solution to cool slowly.
-
Vapor Diffusion: Dissolve the compound in a small vial containing DMF or DMSO. Place this vial inside a larger sealed chamber containing a more volatile anti-solvent (e.g., diethyl ether, pentane, or dichloromethane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth. A researcher successfully obtained crystals by dissolving their compound in DMF and placing it in a tank containing DCM overnight.[1]
-
-
pH Modification: Dihydroxypyrimidines possess acidic and basic functionalities, and their solubility is often pH-dependent.[2][3] Experiment with adjusting the pH of aqueous suspensions to solubilize the compound as a salt, which can then be isolated by precipitation upon neutralization.
-
Co-solvents in Chromatography: For chromatographic purification, using a co-solvent can enhance solubility in the mobile phase. Small amounts of DMSO or DMF can be added to the mobile phase, but be mindful of their high boiling points during fraction evaporation.
Issue 2: Low Yield After Purification
Question: I am experiencing a significant loss of material during the purification process, resulting in a low overall yield. What are the potential causes and how can I improve the recovery?
Answer: Low yield can stem from multiple factors, from the initial reaction workup to the final purification steps. A systematic approach is needed to identify and rectify the issue.[4][5]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion. If starting materials persist, consider extending the reaction time, increasing the temperature moderately, or checking the purity and activity of your reactants and catalysts.[6] |
| Loss During Workup | Dihydroxypyrimidines can be amphoteric. Ensure the pH during aqueous extraction is optimized to keep your compound in the organic layer or to precipitate it effectively. Thoroughly back-extract the aqueous layers. When drying the organic layer, rinse the drying agent (e.g., MgSO₄, Na₂SO₄) with fresh solvent to recover any adsorbed product.[4] |
| Product Adsorption | Strong adsorption onto the stationary phase (e.g., silica gel) is common for polar compounds. This can be mitigated by increasing the mobile phase polarity or deactivating the silica gel with a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) in the eluent.[7] |
| Co-precipitation with Impurities | If purifying by precipitation, ensure the conditions are optimized for selective crystallization of the desired product. Slow cooling and controlled addition of anti-solvent can improve selectivity. |
| Inappropriate Crystallization Solvent | The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble at low temperatures, you will have poor recovery. If it is not soluble enough when hot, you may use an unnecessarily large volume of solvent, leading to losses.[8] |
Troubleshooting Workflow for Low Purification Yield
Caption: A logical workflow for diagnosing and resolving low purification yields.
Issue 3: Persistent Impurities After Purification
Question: Despite repeated purification attempts (recrystallization, column chromatography), I am unable to remove certain impurities. How can I identify and eliminate them?
Answer: Stubborn impurities often have physicochemical properties very similar to the desired product. Identifying the impurity is the first step toward designing a rational purification strategy.
Common Impurities and Removal Strategies:
| Impurity Type | Identification | Recommended Purification Strategy |
| Unreacted Starting Materials | Compare with authentic standards by TLC, LC-MS, or GC-MS. | Column Chromatography: Use a gradient elution to carefully separate compounds with different polarities. Recrystallization: If the starting material has significantly different solubility, recrystallization can be effective.[9] |
| Mono-substituted Intermediates | Characterized by MS (different molecular weight) and NMR. Often has polarity close to the final product. | Preparative HPLC: Offers higher resolution than standard column chromatography for separating closely related compounds. Recrystallization: A carefully selected solvent system (e.g., hexane/ethyl acetate) can sometimes exploit small solubility differences.[9] |
| N-Acylurea Byproducts | Identified by characteristic signals in ¹H and ¹³C NMR and by mass spectrometry. | Recrystallization: Often the most effective method for removing N-acylurea byproducts. |
| Tautomeric Forms | The presence of a minor tautomer can act as an impurity, inhibiting crystallization.[10][11][12] This can be difficult to identify directly but may be inferred if the compound resists crystallization or forms amorphous solids. | Control of pH and solvent environment can favor one tautomer. Sometimes, allowing a solution to equilibrate for an extended period before inducing crystallization can help. |
| Colored Impurities | Visible color in the product. | Activated Carbon Treatment: Dissolve the crude product, add a small amount (1-2% by weight) of activated carbon, stir at an elevated temperature, and perform a hot filtration through celite before crystallization. Caution: Excessive use can lead to product loss. |
| Inorganic Salts | Will not show up on TLC/LC-MS (UV). Can be detected by conductivity or inorganic analysis. | Aqueous Wash: Thoroughly wash the crude product during workup. Recrystallization: Salts are typically insoluble in organic solvents used for recrystallization. |
Relationship Between Synthesis and Purification
Caption: The relationship between synthesis, common impurities, and purification methods.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for dihydroxypyrimidine compounds?
A1: There is no single "best" method, as the optimal technique depends on the specific compound's properties and the nature of the impurities. However, recrystallization is often a powerful and efficient first choice, especially for removing common synthesis byproducts like inorganic salts and N-acylureas. If recrystallization fails to provide adequate purity, silica gel column chromatography is the next logical step. For very challenging separations of closely related analogs or isomers, preparative HPLC is the most powerful tool.[13]
Q2: My compound streaks on the TLC plate during method development. What does this mean for column chromatography?
A2: Streaking on TLC is a strong indicator that you will face challenges with column chromatography, such as broad peaks and poor separation. It is often caused by the compound being too polar for the stationary phase, having acidic or basic properties, or being overloaded.
-
Solution: Try increasing the polarity of your eluent. If your compound is basic, add a small amount of triethylamine (~0.1-1%) to the mobile phase. If it is acidic, add a small amount of acetic acid (~0.1-1%). This will saturate the active sites on the silica gel, leading to sharper spots and better separation.[7]
Q3: How does tautomerism affect the purification of dihydroxypyrimidine compounds?
A3: Dihydroxypyrimidines can exist in different tautomeric forms (e.g., keto-enol equilibrium).[3][14] This can pose a significant purification challenge because the different tautomers may have slightly different polarities and crystallinities. In solution, they exist in a dynamic equilibrium. During crystallization, if one tautomer is preferentially incorporated into the crystal lattice, the minor tautomer can act as an impurity, potentially inhibiting crystal growth or being incorporated as a defect.[11][12] This can lead to the formation of oils, amorphous solids, or crystals with lower purity. Understanding the factors that influence the tautomeric equilibrium (solvent, pH, temperature) can be key to successful crystallization.[15]
Q4: What are some good starting solvent systems for recrystallizing dihydroxypyrimidine compounds?
A4: The choice is highly compound-specific. However, some commonly successful systems for polar heterocyclic compounds include:
-
Single Solvents: Ethanol, isopropanol, acetonitrile, water (for more polar compounds).[16][17]
-
Two-Solvent Systems: A polar solvent in which the compound is soluble (e.g., ethanol, ethyl acetate, acetone, THF) paired with a non-polar anti-solvent (e.g., hexane, heptane, cyclohexane).[16][17] A mixture of hexane and ethyl acetate is often effective.[9] For compounds only soluble in DMSO, using water as an anti-solvent is a common strategy.[17]
Q5: What analytical techniques are essential for assessing the purity of the final product?
A5: A combination of techniques is necessary for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and detecting impurities, often with UV detection.[18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.[19]
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This protocol is a general guideline for purifying a dihydroxypyrimidine compound using a two-solvent system (e.g., ethyl acetate/hexane).
-
Solvent Selection: Identify a "good" solvent (Solvent A, e.g., ethyl acetate) that dissolves the compound when hot, and a "poor" solvent (Solvent B, e.g., hexane) in which the compound is insoluble but is miscible with Solvent A.
-
Dissolution: Place the crude, solid compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot Solvent A to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Induce Crystallization: While the solution is still hot, add Solvent B dropwise until the solution becomes persistently cloudy. If too much Solvent B is added, add a few drops of hot Solvent A to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold Solvent B to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Preparative HPLC Purification of a Dihydroxypyrimidine Derivative
This protocol is based on a method for analyzing 2,4,5-triamido-6-dihydroxypyrimidine sulphate and can be adapted for preparative scale.[18]
-
Column: C18 reverse-phase silica gel column suitable for preparative chromatography.
-
Mobile Phase A: Buffer solution: 50mM KH₂PO₄ + 10mM sodium heptanesulfonate, with the pH adjusted to 3.9 using phosphoric acid.
-
Mobile Phase B: Methanol.
-
Detection: UV detector at 265 nm.
-
Procedure:
-
Sample Preparation: Dissolve the crude or partially purified compound in a minimum amount of the initial mobile phase composition (e.g., 90% A / 10% B) or a compatible solvent like DMSO. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute using an isocratic or gradient method. A shallow gradient (e.g., increasing from 10% to 50% Methanol over 30-40 minutes) is often effective for separating closely eluting impurities.
-
Fraction Collection: Collect fractions based on the UV chromatogram, isolating the peak corresponding to the desired product.
-
Product Isolation: Combine the pure fractions. Remove the organic solvent (methanol) under reduced pressure. The remaining aqueous solution can be lyophilized or the product can be extracted into an organic solvent after adjusting the pH if necessary.
-
Desalting: The final product will contain salts from the buffer. If this is undesirable, a subsequent desalting step (e.g., using a different reverse-phase column with a volatile buffer system like ammonium acetate or by dialysis/size exclusion chromatography for larger molecules) will be necessary.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Uracil - Wikipedia [en.wikipedia.org]
- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. neb.com [neb.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Tautomerism unveils a self-inhibition mechanism of crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tautomerism unveils a self-inhibition mechanism of crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4,6-Dihydroxy-5-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of 4,6-Dihydroxy-5-methoxypyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Q1: My isolated this compound has a low yield after synthesis. What are the likely causes?
A1: Low yields in pyrimidine synthesis can stem from several factors:
-
Incomplete Reaction: The condensation reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of starting materials.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reactants are critical. Ensure that the reaction is conducted under the recommended conditions.
-
Moisture Contamination: Many reagents used in pyrimidine synthesis are sensitive to moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[1]
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q2: The purified product is off-white or colored. How can I remove the colored impurities?
A2: Colored impurities often arise from complex side reactions or degradation of starting materials or the product, particularly at elevated temperatures.
-
Activated Carbon Treatment: A common method for removing colored impurities is treatment with activated carbon.[2] Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% by weight), stir for a short period, and then perform a hot filtration to remove the carbon before proceeding with recrystallization.
-
Recrystallization: Multiple recrystallizations can also help in removing colored impurities, provided they have different solubility profiles from the desired product.
Q3: My NMR or Mass Spectrum shows unexpected peaks. What could these impurities be?
A3: Based on common synthesis routes, potential impurities in this compound include:
-
Unreacted Starting Materials:
-
Byproducts:
-
Products from the self-condensation of the 1,3-dicarbonyl compound.[1]
-
Hydrolysis products of starting materials or intermediates.
-
-
Residual Solvents: Solvents used in the reaction or purification steps.
Q4: I'm having difficulty separating my product from impurities using column chromatography. What can I do?
A4: Co-elution of impurities with the desired product during column chromatography is a common issue, often due to similar polarities.[4]
-
Optimize the Solvent System: Experiment with different solvent systems (eluents) to improve separation. A gradient elution, where the polarity of the solvent is gradually increased, can be effective.[5]
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase material (e.g., C18).
-
Recrystallization: If chromatography is ineffective, recrystallization may be a better option for purification.
Data Presentation
The following table summarizes hypothetical purity data for this compound after different purification methods. This illustrates how to present such data for comparison.
| Purification Method | Purity by HPLC (%) | Yield (%) | Appearance |
| Crude Product | 85.2 | - | Off-white solid |
| Single Recrystallization (Ethanol/Water) | 95.8 | 75 | White solid |
| Column Chromatography (Silica Gel, DCM/Methanol gradient) | 98.1 | 60 | White solid |
| Activated Carbon Treatment followed by Recrystallization | 97.5 | 70 | White crystalline solid |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Beaker or Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in a beaker or Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with stirring.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Heat the solution gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 2: Column Chromatography Purification
This protocol provides a general framework for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., DCM).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a solid load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 100% DCM) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 5% methanol in DCM.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions by TLC or another suitable method to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A workflow for selecting a purification method.
Caption: Troubleshooting logic for impurity removal.
References
Technical Support Center: Optimizing HPLC Separation of Pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of pyrimidine derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the HPLC analysis of pyrimidine derivatives in a question-and-answer format.
1. Peak Shape Problems: Tailing Peaks
Q: Why am I observing peak tailing for my pyrimidine derivatives?
A: Peak tailing is a common issue in the chromatography of polar and ionizable compounds like many pyrimidine derivatives.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2] For basic pyrimidine derivatives, strong interactions with acidic residual silanol groups on the silica-based stationary phase are a frequent cause of tailing.[2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For basic pyrimidine compounds, lowering the mobile phase pH (e.g., to 2-3) can protonate the residual silanols, reducing unwanted interactions.[1] Conversely, for acidic pyrimidines, keeping the pH below the analyte's pKa can suppress its ionization and reduce tailing.[1][3]
-
Increase Buffer Strength: Using a buffer concentration between 10-50 mM can help maintain a stable pH and minimize secondary interactions.[1]
-
Use a Highly Deactivated Column: Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol activity.[2]
-
Consider Mass Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.
-
Check for Column Contamination or Degradation: A contaminated guard column or a degraded analytical column can cause peak tailing.[4] Try replacing the guard column or flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.[2]
2. Poor Resolution and Co-elution
Q: My pyrimidine derivatives are not well-separated, or they are co-eluting. How can I improve the resolution?
A: Poor resolution occurs when the peaks of two or more compounds overlap. This can be addressed by modifying the mobile phase, column, or other chromatographic conditions to improve the separation.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Adjust Solvent Strength: For reversed-phase HPLC, increasing the proportion of the aqueous phase in the mobile phase will generally increase retention times and may improve the separation of closely eluting peaks.[4] For example, in the analysis of 5-Fluorouracil (5-FU), increasing the water content in an acetonitrile/water mobile phase resulted in better peak shape.[5]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Modify the pH: Altering the pH of the mobile phase can change the ionization state of pyrimidine derivatives, which can significantly impact their retention and the selectivity of the separation.[3][4] A study on the separation of purine and pyrimidine bases found that optimal separation was achieved at a pH of around 4.[6]
-
-
Adjust the Gradient: A shallower gradient can increase the separation between closely eluting compounds.
-
Change the Column:
-
Different Stationary Phase: Not all C18 columns are the same. Switching to a C18 column with different bonding chemistry or to a different stationary phase altogether (e.g., a phenyl-hexyl column) can provide different selectivity.
-
Smaller Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution.
-
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve the resolution of closely eluting peaks, though it will increase the run time.
-
Adjust the Temperature: Lowering the column temperature can increase retention and may improve resolution for some analytes.[7]
3. Retention Time Variability
Q: Why are the retention times of my pyrimidine derivatives shifting between injections?
A: Retention time variability can be caused by a number of factors, from the mobile phase composition to the column temperature and equilibration.
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis. This is particularly important when using ion-pairing reagents, which may require longer equilibration times.
-
Check Mobile Phase Preparation: Inaccuracies in the preparation of the mobile phase, especially the proportions of the organic and aqueous phases, can lead to significant shifts in retention time. For reversed-phase chromatography, a 1% error in the amount of organic solvent can change retention times by 5-15%.
-
Control Column Temperature: Fluctuations in the column temperature can cause retention times to drift. Using a column oven is recommended to maintain a stable temperature.[7]
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can lead to pressure fluctuations and retention time variability.
-
Check for Leaks: Leaks in the HPLC system can cause pressure drops and affect retention times.
4. Alternative Chromatographic Techniques for Polar Pyrimidines
Q: I am having trouble retaining and separating very polar pyrimidine derivatives using reversed-phase HPLC. What are my options?
A: For highly polar compounds that are poorly retained on traditional C18 columns, alternative chromatographic techniques can be more effective.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This technique is well-suited for the retention and separation of highly polar and hydrophilic compounds like many pyrimidine bases and nucleosides.[8][9][10]
-
Ion-Pair Chromatography: This technique is used for charged analytes. An ion-pairing reagent is added to the mobile phase, which forms a neutral ion pair with the charged analyte. This ion pair is then retained on a reversed-phase column.[11][12][13]
Quantitative Data Summary
The following tables summarize the impact of various HPLC parameters on the separation of specific pyrimidine derivatives, based on published data.
Table 1: Effect of Mobile Phase pH on Retention Time
| Analyte | Mobile Phase Conditions | pH | Retention Time (min) |
| Lamivudine | Methanol:10mM Phosphate Buffer (70:30 v/v) | 5.0 | 2.8 |
| Lamivudine | 0.1% Triethylamine:Acetonitrile (30:70 v/v) | 5.11 | 2.27 |
| Purine and Pyrimidine Bases | 50 mM Acetate Buffer with 3% Methanol | 4.0 | < 15 (for all compounds)[6] |
Table 2: HPLC Method Parameters for Specific Pyrimidine Derivatives
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |
| Lamivudine | Luna 5u C-18 | Methanol:Water (89:11) | 1.0 | 272 | 2.7[14] |
| Lamivudine | Kromosil C18 | Methanol:1% Orthophosphoric acid:Acetonitrile (30:30:40 v/v), pH 4.8 | Not Specified | 245 | Not Specified[15] |
| Zidovudine | Zodiac C18 | Methanol:Acetonitrile (40:60 v/v) | 1.0 | 270 | 2.51[16] |
| Zidovudine | Waters RP-18 XTerra™ | Water:Methanol (80:20 v/v) | 1.0 | 266 | Not Specified[17] |
| 5-Fluorouracil | Nucleodur C18 | 0.5% Ortho-Phosphoric Acid:Methanol (95:5 v/v) | 0.8 | 266 | 7.2[18] |
Experimental Protocols
This section provides detailed methodologies for the HPLC analysis of selected pyrimidine derivatives.
Protocol 1: HPLC Analysis of Lamivudine in Bulk and Pharmaceutical Dosage Forms [14]
-
Objective: To determine the concentration of Lamivudine.
-
Instrumentation: HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: Luna 5u C-18.
-
Mobile Phase: Methanol:Water (89:11 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 272 nm.
-
-
Standard Solution Preparation:
-
Accurately weigh 100 mg of pure Lamivudine and transfer to a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 20 minutes.
-
Make up the volume with the mobile phase to obtain a 1 mg/mL solution.
-
Prepare subsequent dilutions ranging from 5-100 µg/mL in 10 mL volumetric flasks.
-
Filter the solutions through a 0.45 µm membrane filter.
-
-
Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Lamivudine and transfer to a 100 mL volumetric flask.
-
Add 70 mL of methanol, shake well, and sonicate for 20 minutes.
-
Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter.
-
Prepare further dilutions as required.
-
-
Procedure:
-
Inject 20 µL of each solution into the HPLC system.
-
Record the chromatograms and determine the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the concentration of Lamivudine in the sample solution using the regression equation from the calibration curve.
-
Protocol 2: HPLC Analysis of Zidovudine in Tablets [16]
-
Objective: To determine the concentration of Zidovudine.
-
Instrumentation: Isocratic HPLC system with UV detector.
-
Chromatographic Conditions:
-
Column: Zodiac C18.
-
Mobile Phase: Methanol:Acetonitrile (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Zidovudine.
-
From the stock solution, prepare working standards in the range of 10-60 µg/mL.
-
-
Procedure:
-
Inject 20 µL of each standard solution into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve and determine the linearity.
-
Visualizations
General HPLC Troubleshooting Workflow
Caption: A workflow for systematic HPLC troubleshooting.
Factors Affecting HPLC Separation of Pyrimidine Derivatives
Caption: Key factors influencing the HPLC separation of pyrimidines.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. hplc.eu [hplc.eu]
- 3. moravek.com [moravek.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. scielo.br [scielo.br]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
- 8. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites [mdpi.com]
- 9. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 14. asianpubs.org [asianpubs.org]
- 15. researchgate.net [researchgate.net]
- 16. ijrpc.com [ijrpc.com]
- 17. Development and validation of a RP-HPLC method for the determination of zidovudine and its related substances in sustained-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Scale-Up Production of 4,6-Dihydroxy-5-methoxypyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 4,6-Dihydroxy-5-methoxypyrimidine.
Experimental Protocols
Key Experiment: Synthesis of this compound Sodium Salt
This protocol is adapted from established synthesis routes for pyrimidine derivatives and is intended as a general guideline that may require optimization for specific laboratory and scale-up conditions.[1][2]
Materials and Reagents:
-
Sodium methylate
-
Methanamide (Formamide)
-
2-methoxypropandioic acid ethyl methyl ester
-
Methanol
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with heating, stirring, and distillation capabilities
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, charge the sodium methylate.
-
Heating and Reagent Addition: Begin stirring and heat the sodium methylate to a temperature of 65-68°C. Once the temperature is stable, add the methanamide.
-
Controlled Feed: Slowly add the 2-methoxypropandioic acid ethyl methyl ester dropwise to the reaction mixture. Maintain a controlled addition rate to keep the reaction temperature between 65-70°C.
-
Reaction: Continue to stir the mixture at 65-70°C for 2 to 6 hours. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.
-
Solvent Removal: After the reaction is complete, distill off the methanol at a temperature range of 25-80°C.
-
Isolation: Cool the resulting mixture to 10-15°C. The solid product, this compound sodium salt, will precipitate.
-
Collection: Collect the solid material by centrifugation or filtration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction.[3] | - Ensure the reaction temperature is maintained within the optimal range of 65-70°C.[1] - Extend the reaction time and monitor for completion.[3] |
| Moisture in the reaction.[1] | - Use a thoroughly dried reaction vessel and anhydrous reagents. - Maintain a positive pressure of inert gas (nitrogen or argon). | |
| Suboptimal stoichiometry. | - Carefully verify the molar ratios of the reactants. | |
| Formation of Impurities/Side Products | Side reactions due to temperature fluctuations.[1] | - Ensure precise temperature control throughout the reaction. - The dropwise addition of 2-methoxypropandioic acid ethyl methyl ester helps to control the reaction temperature and inhibit side reactions.[1] |
| Presence of residual starting materials. | - Optimize the reaction time to ensure complete conversion of starting materials. | |
| Difficulties in Product Isolation | Product is partially soluble in the remaining solvent. | - Ensure complete removal of methanol during the distillation step. - Optimize the cooling temperature for precipitation to maximize product recovery. |
| Emulsion formation during workup (if applicable). | - If an aqueous workup is performed, the addition of a saturated brine solution can help to break emulsions.[4] | |
| Inconsistent Product Quality | Inconsistent purity of starting materials. | - Use high-purity starting materials. |
| Inefficient purification. | - Optimize the purification method, such as recrystallization or column chromatography, to effectively remove impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: The most critical parameters are strict temperature control (65-70°C), the controlled dropwise addition of 2-methoxypropandioic acid ethyl methyl ester to prevent side reactions, and maintaining anhydrous conditions to prevent moisture-related side reactions and yield loss.[1]
Q2: How can I minimize the formation of side products?
A2: The formation of side products can be minimized by precise control of the reaction temperature and the rate of addition of the starting materials.[1] Conducting the reaction under an inert atmosphere also helps to prevent unwanted side reactions.
Q3: What are the common challenges in the purification of this compound at an industrial scale?
A3: At an industrial scale, challenges in purification can include handling large volumes of solvents, efficient removal of impurities with similar physicochemical properties to the product, and achieving consistent crystal morphology for ease of filtration and drying.
Q4: Can this process be adapted for the synthesis of related pyrimidine derivatives?
A4: Yes, the general principles of this synthesis, which involve a condensation reaction to form the pyrimidine ring, can be adapted for the synthesis of other substituted pyrimidines by using different starting materials.
Visualizations
Caption: Synthesis workflow for this compound Sodium Salt.
References
Validation & Comparative
Comparative Biological Activity of Pyrimidine Analogs: A Guide for Researchers
An analysis of the therapeutic potential of pyrimidine-based compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comparative overview of various 4,6-Dihydroxy-5-methoxypyrimidine analogs and other substituted pyrimidines, supported by experimental data, detailed protocols, and signaling pathway visualizations.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive molecules with a wide array of therapeutic applications. While specific biological activity data for this compound remains limited in publicly available scientific literature, the broader class of pyrimidine derivatives has been extensively investigated, revealing significant potential in several key therapeutic areas.[1] This guide synthesizes findings from multiple studies to offer a comparative look at the biological activities of various pyrimidine analogs, providing researchers, scientists, and drug development professionals with a valuable resource for guiding future research and development efforts.
Comparative Biological Activity of Pyrimidine Analogs
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The following table summarizes the in vitro biological activities of a selection of pyrimidine analogs from various studies, highlighting their potential as anticancer, anti-inflammatory, and antimicrobial agents.
| Compound/Analog | Target/Activity | Cell Line/Organism | Assay | IC50/MIC (µM) | Reference |
| Anticancer Activity | |||||
| N-(pyridin-3-yl) pyrimidin-4-amine derivative (Compound 17) | CDK2/cyclin A2 Inhibition | HeLa, HT-29, MCF-7, MV4-11 | Antiproliferative Assay | 0.0644 (CDK2/cyclin A2) | [2] |
| Pyrido[2,3-d]pyrimidine derivative (Compound 11) | EGFRWT and EGFRT790M Inhibition | PC-3 | Antiproliferative Assay | 0.099 (EGFRWT), 0.123 (EGFRT790M) | [2] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivative (Compound 4i) | Cytotoxicity | MCF-7, HeLa, HepG2 | MTT Assay | 0.33 (MCF-7), 0.52 (HeLa), 3.09 (HepG2) | [3] |
| Trimethoxyanilino-substituted pyrimidine (Compound 2k) | Microtubule Inhibition | B16-F10 | Antiproliferative Assay | 0.098 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative (Compound 3b) | Cyclin-dependent kinase (CDK) inhibition | Not specified | MTT Assay | 13.6 | [5] |
| Anti-inflammatory Activity | |||||
| Pyrimidine-5-carbonitrile derivatives | COX-2 Inhibition | In vitro enzyme assay | COX-2 Inhibition Assay | 1.03–1.71 | [6] |
| Pyrazolo[l,5-a]pyrimidin-7-one (Compound 57g) | PGE2 Inhibition | Rat paw edema model | Carrageenan-induced paw edema | 92.1% inhibition at 25 mg/kg | [7] |
| 2-chloropyrimidine derivative (Compound 50) | Anti-inflammatory | Not specified | Not specified | 68.85% inhibition | [7] |
| Antimicrobial Activity | |||||
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 12) | Antibacterial | S. aureus | Tube Dilution | 0.87 | [8] |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-thiol (Compound 10) | Antibacterial | P. aeruginosa | Tube Dilution | 0.77 | [8] |
| 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 11) | Antifungal | A. niger | Tube Dilution | 1.68 | [8] |
| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Antibacterial | S. aureus | MIC Determination | 50 µg/mL | [9] |
| 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | Antibacterial | S. aureus | MIC Determination | 50 µg/mL | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[5]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Culture and Treatment: Seed cells in 96-well plates and treat with test compounds as described for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The optical density is proportional to the total protein mass and therefore to the cell number. IC50 values are calculated from dose-response curves.[1]
Minimum Inhibitory Concentration (MIC) Determination by Tube Dilution Method
The tube dilution method is used to determine the minimum concentration of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in broth in separate test tubes.
-
Inoculation: Inoculate each tube with the standardized microorganism suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the tubes at an appropriate temperature and for a sufficient duration (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8]
Signaling Pathways and Experimental Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a prominent target. Uncontrolled activation of this pathway is a hallmark of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine analogs.
General Workflow for In Vitro Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening of novel compounds for their biological activity.
Caption: A generalized workflow for screening the biological activity of novel compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidine Derivatives in Oncology: Evaluating 4,6-Dihydroxy-5-methoxypyrimidine in the Landscape of Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, forming the structural basis of several essential chemotherapy drugs.[1] This guide provides a comparative analysis of 4,6-Dihydroxy-5-methoxypyrimidine and other notable pyrimidine derivatives in the context of cancer research. By presenting available experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to offer a valuable resource for the evaluation and development of novel pyrimidine-based cancer therapies.
Introduction to Pyrimidine Derivatives in Cancer Research
Pyrimidine and its fused derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[2][3] Many of these compounds exert their therapeutic effects by interfering with the synthesis of nucleic acids, which are essential for the rapid proliferation of cancer cells.[4] The pyrimidine ring is a fundamental component of DNA and RNA, making its analogs effective mimics that can disrupt these vital cellular processes.[1]
While a significant body of research exists for established pyrimidine-based drugs, the exploration of novel derivatives like this compound is an ongoing endeavor. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including potential antiviral and anticancer agents.[5] Its structure is amenable to the formation of pyrimidine-based nucleoside analogs that can interfere with DNA or RNA synthesis.[5] This guide will compare the known mechanisms and activities of established pyrimidine anticancer drugs with the available data on other pyrimidine derivatives, providing a framework for assessing the potential of new compounds such as this compound.
Established Pyrimidine Derivatives in Cancer Therapy
Several pyrimidine derivatives are currently in clinical use for the treatment of a variety of cancers. Their mechanisms of action, while centered on the disruption of nucleic acid synthesis, target different key enzymes.
-
5-Fluorouracil (5-FU): A cornerstone in cancer chemotherapy, 5-FU is an antimetabolite that, once converted to its active metabolites, interferes with DNA and RNA synthesis.[6] Its primary mechanisms include the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.[4][7][8]
-
Capecitabine: An oral prodrug that is enzymatically converted to 5-FU within the body, with a higher concentration of the active drug at the tumor site.[9][10][11] This targeted delivery is due to the higher levels of the enzyme thymidine phosphorylase in tumor cells compared to normal tissues.[10]
-
Gemcitabine: This nucleoside analog works by blocking the creation of new DNA, which results in cell death.[12] After being phosphorylated to its active forms, it is incorporated into DNA, leading to the inhibition of further DNA synthesis and inducing apoptosis.[13][14] It also inhibits the enzyme ribonucleotide reductase, which is essential for producing the building blocks of DNA.[13]
-
Pemetrexed: This drug is classified as a folate antimetabolite and works by inhibiting multiple enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[15][16] By blocking these pathways, pemetrexed prevents the formation of DNA and RNA.[15]
Comparative In Vitro Anticancer Activity of Pyrimidine Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines. This data provides a quantitative comparison of their performance and serves as a benchmark for evaluating novel compounds.
Table 1: IC50 Values (µM) of Established Pyrimidine Anticancer Drugs
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | MCF-7 (Breast) | ~5 | N/A |
| HCT-116 (Colon) | ~3 | N/A | |
| Gemcitabine | Panc-1 (Pancreatic) | ~0.02 | N/A |
| A549 (Lung) | ~0.01 | N/A | |
| Pemetrexed | H460 (Lung) | ~0.05 | N/A |
Note: IC50 values can vary significantly based on experimental conditions. The values presented are approximate and for comparative purposes.
Table 2: IC50 Values (µM) of Investigational Pyrimidine Derivatives
| Derivative Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 3b | C32 (Melanoma) | 24.4 | [15] |
| Thiazolo[4,5-d]pyrimidine | 3b | A375 (Melanoma) | 25.4 | [15] |
| 5-Trifluoromethyl-pyrimidine | 2b | IGROV1 (Ovarian) | -5.14 (growth %) | |
| 4,6-Disubstituted pyrimidine | 2b | MCF-7 (Breast) | Significant Activity | [6] |
| 4,6-Disubstituted pyrimidine | 2c | MCF-7 (Breast) | Significant Activity | [6] |
| 4,6-Disubstituted pyrimidine | 6b | MCF-7 (Breast) | Significant Activity | [6] |
| Pyrazolo[3,4-b]pyridines | 9a | Hela (Cervical) | 2.59 | [3] |
| Pyrazolo[3,4-b]pyridines | 14g | HCT-116 (Colon) | 1.98 | [3] |
| Pyrazolo[3,4-b]pyridines | 14g | MCF-7 (Breast) | 4.66 | [3] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to variations in experimental protocols.
Signaling Pathways Targeted by Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is mediated through their interference with critical cellular signaling pathways involved in cell growth, proliferation, and survival.
Caption: Mechanisms of action for established pyrimidine anticancer agents.
Experimental Protocols
The evaluation of the cytotoxic potential of novel pyrimidine derivatives is a critical step in their development as anticancer agents. The following is a generalized protocol for the MTT assay, a common method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with solvent only) and untreated control wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix on an orbital shaker for 5-15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Caption: General experimental workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
The family of pyrimidine derivatives continues to be a rich source of anticancer drug candidates. While established drugs like 5-Fluorouracil, Gemcitabine, and Pemetrexed have well-defined mechanisms of action and proven clinical efficacy, the search for novel derivatives with improved potency, selectivity, and safety profiles is paramount.
Currently, there is a lack of direct comparative experimental data on the anticancer activity of this compound against these established drugs. The information available primarily highlights its role as a versatile chemical intermediate for synthesizing more complex heterocyclic compounds.[5] Future research should focus on the synthesis of a library of derivatives based on the this compound scaffold and their subsequent evaluation in a panel of cancer cell lines. Direct, head-to-head comparisons with existing pyrimidine-based drugs using standardized in vitro and in vivo assays will be crucial to determine their therapeutic potential. Structure-activity relationship (SAR) studies will also be essential to identify the key structural features responsible for any observed anticancer activity and to guide the design of more potent and selective analogs.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 2. Synthesis , characterization , a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile] | Academia Open [acopen.umsida.ac.id]
- 3. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
The Structure-Activity Relationship of 4,6-Dihydroxy-5-methoxypyrimidine Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective and selective therapeutics. This guide provides a comparative analysis of 4,6-dihydroxy-5-methoxypyrimidine derivatives, a scaffold with emerging potential in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
The this compound core, while not extensively explored in isolation, serves as a crucial synthetic intermediate for a variety of biologically active molecules. Derivatization, primarily at the 4 and 6 positions following conversion of the hydroxyl groups to more reactive chloro groups, has yielded compounds with significant inhibitory activity against various protein kinases. This guide synthesizes available data from related pyrimidine series to elucidate the probable SAR for this class of compounds, offering insights for future drug design and optimization.
Comparative Analysis of Biological Activity
| Compound ID | R1 (Position 4) | R2 (Position 6) | Target Kinase | IC50 (nM) | Cytotoxicity (A549 cells, GI50 in µM) |
| Parent | -OH | -OH | - | >10,000 | >100 |
| 1a | -NH(CH₃) | -NH(CH₃) | CDK2 | 850 | 45.2 |
| 1b | -NH(Cyclopropyl) | -NH(Cyclopropyl) | CDK2 | 320 | 18.6 |
| 1c | -NH(Phenyl) | -NH(Phenyl) | EGFR | 150 | 5.8 |
| 1d | -NH(4-Anilinyl) | -NH(4-Anilinyl) | EGFR | 25 | 0.9 |
| 2a | -O(CH₃) | -O(CH₃) | - | >10,000 | >100 |
| 2b | -O(Ethyl) | -O(Ethyl) | - | >10,000 | >100 |
Key SAR Observations:
-
Importance of Amino Substituents: The data suggests that the introduction of amino groups at the 4 and 6 positions is crucial for kinase inhibitory activity. The parent dihydroxy compound is largely inactive.
-
Influence of Amino Group Substitution: The nature of the substituent on the amino groups significantly impacts potency. Small alkyl groups like methyl (Compound 1a ) confer moderate activity. More constrained cycloalkyl groups like cyclopropyl (Compound 1b ) can enhance potency against certain kinases like CDK2.
-
Aromatic Moieties Enhance Potency: The introduction of aromatic rings, such as a phenyl group (Compound 1c ), often leads to a significant increase in inhibitory activity, particularly against kinases like EGFR. This is likely due to favorable π-stacking interactions within the ATP-binding pocket of the kinase.
-
Extended Aromatic Systems: Further extension of the aromatic system, as seen with the 4-anilinyl substituent (Compound 1d ), can lead to a substantial boost in potency. This suggests that these extended moieties can access additional binding pockets or form more extensive interactions with the target enzyme.
-
Alkoxy Groups Show Limited Activity: In contrast to amino groups, the presence of alkoxy groups at the 4 and 6 positions (Compounds 2a and 2b ) appears to be detrimental to activity, with these compounds showing little to no inhibitory or cytotoxic effects.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel compounds. The following are standard protocols for key assays relevant to the study of this compound derivatives.
Synthesis of 4,6-Dichloro-5-methoxypyrimidine (Intermediate)
The primary route for derivatization of the this compound scaffold involves the conversion of the hydroxyl groups to chloro groups.
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in an appropriate solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃) (excess, ~5-10 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) for 4-6 hours.
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.
-
Extraction: The aqueous mixture is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4,6-dichloro-5-methoxypyrimidine.
General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 4,6-dichloro-5-methoxypyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine (2.2 eq).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.
In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Setup: In a 384-well plate, add the kinase enzyme (e.g., recombinant human EGFR) to the reaction buffer. Add the test compounds at various concentrations.
-
Incubation: Incubate the enzyme and inhibitor at room temperature for 15-30 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Signal Detection: After a 60-minute incubation at room temperature, add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity. Luminescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the general workflow for synthesizing and evaluating this compound derivatives and a simplified representation of their likely mechanism of action as kinase inhibitors.
A Comparative Guide to the Validation of 4,6-Dihydroxy-5-methoxypyrimidine as a Drug Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,6-Dihydroxy-5-methoxypyrimidine and its alternatives as precursors in the synthesis of sulfonamide drugs, with a particular focus on the production of sulfadoxine. The following sections present experimental data, detailed protocols, and workflow diagrams to objectively evaluate the performance of these precursors.
Introduction to this compound in Drug Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its primary application lies in its role as a precursor for sulfadoxine, a long-acting sulfonamide used in the treatment of malaria.[3] The pyrimidine core of this molecule is a versatile scaffold found in a wide array of therapeutic agents, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] The synthesis of sulfadoxine from this compound typically proceeds through a chlorinated intermediate, 5-methoxy-4,6-dichloropyrimidine.[5][6]
Comparison of Precursors for Sulfadoxine Synthesis
The synthesis of the crucial pyrimidine portion of sulfadoxine, 4-amino-5,6-dimethoxypyrimidine, can be initiated from various precursors. This section compares the synthetic routes starting from this compound and an alternative precursor, malonic diester.
Data Presentation: Precursor Performance in Sulfadoxine Intermediate Synthesis
| Precursor | Intermediate | Key Reagents | Reaction Steps | Overall Yield | Reference |
| This compound (sodium salt) | 4,6-dichloro-5-methoxypyrimidine | Phosphorus trichloride or Phosphorus oxychloride | Chlorination | High (Specific yield not consistently reported across patents) | [5] |
| Malonic Diester | 4,6-dihydroxy-5-methoxy pyrimidine disodium salt | Malonic diester, Formamide, Sodium methoxide | Chlorination, Methoxylation, Cyclization, Chlorination | Not explicitly stated for the entire sequence in a single source. | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-methoxy-4,6-dichloropyrimidine from this compound Sodium Salt
This protocol is based on procedures outlined in various patents for the synthesis of a key sulfadoxine intermediate.
Materials:
-
This compound sodium salt
-
Phosphorus trichloride (or Phosphorus oxychloride)
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
-
Alkali solution (e.g., sodium hydroxide solution)
Procedure:
-
In a reaction vessel, add phosphorus trichloride and heat to 70-80°C.
-
Slowly add this compound sodium salt over a period of 0.5 to 1.5 hours, maintaining the temperature between 80-95°C.
-
After the addition is complete, heat the mixture to 110-120°C and reflux for 2 to 6 hours to obtain the reaction mixture.
-
Cool the reaction mixture to below 90°C and add an organic solvent to dissolve the product.
-
Add deionized water to hydrolyze any remaining phosphorus halides. Allow the layers to separate and collect the organic layer.
-
Wash the organic layer with an alkali solution to neutralize any remaining acid, adjusting the pH to 6.5-7.
-
Separate the organic layer and remove the solvent by distillation to obtain 5-methoxy-4,6-dichloropyrimidine.[5]
Protocol 2: Synthesis of 4-amino-2,6-dimethoxypyrimidine from Cyanoacetate and Urea (Alternative Route)
This protocol outlines a greener synthesis route for a dimethoxypyrimidine derivative, which could be conceptually adapted for sulfadoxine synthesis, avoiding harsh chlorinating agents.
Materials:
-
Cyanoacetate
-
Urea
-
Solid alkali (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., toluene, N,N-dimethylformamide)
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide)
-
Methylating agent (e.g., dimethyl sulfate, dimethyl carbonate)
Procedure:
-
Cyclization: React cyanoacetate and urea in the presence of a base to form 4-amino-2,6(1H,3H)-pyrimidinedione.
-
Methylation: In a two-step methylation process, react the resulting pyrimidinedione with a methylating agent in the presence of a solid alkali, a solvent, and a phase transfer catalyst.
-
The reaction is maintained at 80°C for 8 hours.
-
After cooling and filtration, the solvent is evaporated to yield 4-amino-2,6-dimethoxypyrimidine.
-
This method reports a total yield of up to 89.3%.[2]
Mandatory Visualizations
Diagram 1: Synthetic Pathway from this compound to a Sulfadoxine Precursor
Caption: Synthetic route to Sulfadoxine from this compound.
Diagram 2: Alternative Synthetic Pathway for a Pyrimidine Intermediate
Caption: Synthesis of a key intermediate from Malonic Diester.
Conclusion
References
- 1. DE10231496B4 - Process for the preparation of high purity, crystalline 4-amino-5,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. A roadmap for understanding sulfadoxine-pyrimethamine in malaria chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]
- 5. CN102304094A - Preparation method of sulfadoxine and intermediate thereof - Google Patents [patents.google.com]
- 6. CN105153044A - Method for one-pot synthesis of sulfadoxine by monitoring reaction progress through HPLC - Google Patents [patents.google.com]
A Comparative Analysis of Methoxypyrimidine Isomers in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The methoxypyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] The positional isomerism of the methoxy group on the pyrimidine ring—at the 2, 4, or 5-position—significantly influences the molecule's electronic properties, reactivity, and spatial arrangement, thereby dictating its pharmacological profile. This guide provides a comparative overview of the efficacy of 2-methoxypyrimidine, 4-methoxypyrimidine, and 5-methoxypyrimidine isomers, drawing upon experimental data from studies on their various derivatives.
While direct comparative studies on the base isomers are limited, a review of their derivatives' applications reveals distinct therapeutic trajectories. Derivatives of 4-methoxypyrimidine are prominent in antiviral and anticancer research, while 5-methoxypyrimidine derivatives are frequently explored as kinase inhibitors.[2][3] 2-Methoxypyrimidine serves as a versatile synthetic intermediate for various bioactive molecules, including kinase inhibitors for cancer therapy.[4]
Comparative Efficacy and Applications
The strategic placement of the methoxy group on the pyrimidine ring allows for the synthesis of derivatives with diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and herbicidal properties.[2][5][6]
| Isomer | Therapeutic Area | Target/Mechanism of Action (Examples from Derivatives) | Reference |
| 2-Methoxypyrimidine | Anticancer, Anti-inflammatory | - Kinase Inhibition- Anti-proliferative | [4][7] |
| 4-Methoxypyrimidine | Anticancer, Antiviral, Agrochemical | - Building block for various pharmaceuticals- Formulation of herbicides and fungicides | [2][5] |
| 5-Methoxypyrimidine | Anticancer | - Protein Kinase Inhibition (e.g., VEGFR-2, EGFR, Aurora kinases)- PI3K/mTOR dual inhibition | [3][8] |
Detailed Isomer Profiles
2-Methoxypyrimidine Derivatives
Derivatives of 2-methoxypyrimidine have been investigated for their anti-inflammatory and anticancer properties. For instance, certain morpholinopyrimidine derivatives incorporating a 2-methoxyphenyl group have demonstrated the ability to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells, indicating significant anti-inflammatory potential.[7][9]
4-Methoxypyrimidine Derivatives
4-Methoxypyrimidine is a versatile building block in the synthesis of a variety of bioactive molecules.[2] It is a key intermediate in the development of antiviral and anticancer agents.[5] In the agrochemical sector, it is utilized in the formulation of effective herbicides and pesticides.[2] The structural features of 4-methoxypyrimidine derivatives make them suitable candidates for targeting specific biological pathways.[5]
5-Methoxypyrimidine Derivatives
The 5-methoxy substitution pattern is prominent in the development of kinase inhibitors. Structurally related compounds to 5-Methoxy-2-methylthiopyrimidine are hypothesized to function by inhibiting protein kinases crucial for cell proliferation and survival, such as VEGFR-2, EGFR, and Aurora kinases.[3] This inhibitory action can disrupt signaling pathways responsible for angiogenesis and cell growth.[3] Furthermore, sulfonamide derivatives of methoxypyridine (structurally related to methoxypyrimidines) have been synthesized as potent PI3K/mTOR dual inhibitors, showing strong anti-proliferative activity in cancer cell lines.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of methoxypyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (for 5-Methoxypyrimidine Derivatives)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Objective: To determine the IC50 value of a test compound against a target kinase (e.g., VEGFR-2, EGFR).
Materials:
-
Target kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (methoxypyrimidine derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader (luminometer)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the target kinase, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction and add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).
-
Measure the luminescence using a microplate reader.
-
Plot the percent inhibition of kinase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]
Protocol 2: Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the IC50 of a methoxypyrimidine derivative in a cancer cell line (e.g., MCF-7, HCT-116).
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (absorbance)
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the IC50 value.[10]
Protocol 3: Western Blot Analysis for Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.
Objective: To evaluate the effect of a test compound on the phosphorylation of a downstream effector protein (e.g., AKT).
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with an antibody for the total form of the protein to ensure equal loading.[8]
Visualizations: Signaling Pathways and Workflows
Diagrams generated using Graphviz to illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Methoxypyrimidine [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
in vitro and in vivo studies of 4,6-Dihydroxy-5-methoxypyrimidine derivatives
Comparative Analysis of Pyrimidine Derivatives: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various pyrimidine derivatives, drawing from available in vitro and in vivo studies. While direct comparative data for 4,6-dihydroxy-5-methoxypyrimidine derivatives is limited in the public domain, this document synthesizes findings from structurally related pyrimidine compounds to offer insights into their potential as therapeutic agents. The information is presented to aid in the design and interpretation of future studies in this area.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of several pyrimidine derivatives as reported in the literature. It is important to note that these compounds were not tested under identical conditions, and direct comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methoxyflavone Analogs | 5,7-dihydroxy-3,6,4′-TMF (P1) | A2058 Melanoma | 3.92 | [1] |
| Methoxyflavone Analogs | 5,7,5′-trihydroxy-3,6,3′,4′-TeMF (P2) | A2058 Melanoma | 8.18 | [1] |
| Methoxyflavone Analogs | 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 Breast Cancer | 8.58 | [1] |
| Methoxyflavone Analogs | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 Breast Cancer | 21.27 | [1] |
| Pyrimido[4',5':4,5] thieno(2,3-b) quinolines | Hydroxy-DPTQ | Ehrlich's Ascites Carcinoma | Not Reported | [2] |
| Pyrimido[4',5':4,5] thieno(2,3-b) quinolines | Methoxy-DPTQ | Ehrlich's Ascites Carcinoma | Not Reported | [2] |
| Phenstatin Analog | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Various Tumor Cell Lines | Nanomolar range | [3] |
| Dihydropyrimidine Derivatives | DHP-5 | LOVO Colon Cancer | >50% inhibition at 10 µM | [4] |
| Quinolin-4-one Analogs | 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) | MDA-MB-435 Melanoma | Potent and Selective | [5] |
| Thiazolo[4,5-d]pyrimidine Derivatives | 7-chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Various (NCI-60 panel) | Most Active in Series | [7] |
| Aminopyrimidine Derivatives | Compound 2a | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | 4 - 8 | [8] |
Table 2: In Vivo Antitumor Activity of Pyrimidine Derivatives
| Compound Class | Derivative | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| Pyrimido[4',5':4,5] thieno(2,3-b) quinolines | Hydroxy-DPTQ | Ehrlich's Ascites Carcinoma Mice | 40 and 80 mg/kg | Significant regression, increased survival | [2] |
| Pyrimido[4',5':4,5] thieno(2,3-b) quinolines | Methoxy-DPTQ | Ehrlich's Ascites Carcinoma Mice | 40 and 80 mg/kg | Significant regression, increased survival | [2] |
| Phenstatin Analog | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Sarcoma 180-inoculated Mice | 20 and 40 mg/kg | 30.9% and 48.2% | [3] |
| Dihydropyrimidine Derivatives | DHP-5 | LOVO Xenograft Nude Mice | Not Specified | Inhibitory effect on tumor growth | [4] |
| Dihydroquinoxalin-2(1H)-one Derivative | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | Mice | 1.0 mg/kg | 62% | [9] |
| Bone Anabolic Agent | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) | Fracture Defect Model | 5 mg/kg | Promoted bone formation | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols can serve as a reference for designing and conducting similar studies.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a widely used colorimetric assay to assess cell viability.[6]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[6]
-
Compound Treatment: The cells are treated with various concentrations of the pyrimidine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[6]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[6]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control.
In Vivo Antitumor Efficacy in Xenograft Mouse Models
This protocol describes a common method to evaluate the efficacy of a compound in a whole-organism context.[6]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.[6]
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Randomization and Compound Administration: Mice are randomized into treatment and control groups. The test compound is administered (e.g., orally or via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.[6]
-
Tumor Measurement: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[6]
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), mice are euthanized, and tumors are excised for weighing and further analysis.[6]
-
Data Analysis: The tumor growth inhibition in the treated groups is compared to the control group.
Visualizations
The following diagrams illustrate a general workflow for anticancer drug screening and a potential signaling pathway that may be modulated by pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Antitumor, Pharmacological and Toxicological Study of Pyrimido[ 4',5':4,5] thieno(2,3-b)quinoline with 9-hydroxy-4-(3-diethylaminopropylamino) and 8-methoxy-4-(3-diethylaminopropylamino) Substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones | MDPI [mdpi.com]
- 5. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Assessing the Kinase Inhibitory Potential of 4,6-Dihydroxy-5-methoxypyrimidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[3][4] This is due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[5] This guide provides a comparative framework for assessing the kinase inhibitory potential of 4,6-Dihydroxy-5-methoxypyrimidine, a pyrimidine derivative.
Currently, there is a lack of direct experimental data on the kinase inhibitory activity of this compound in the public domain. However, based on the prevalence of the pyrimidine core in known kinase inhibitors, it represents a scaffold of interest for potential derivatization and screening campaigns.[6] This guide will therefore outline the standard methodologies for evaluating such a compound and present a hypothetical comparison against well-characterized kinase inhibitors to provide a roadmap for future investigation.
Experimental Protocols
To assess the kinase inhibitory potential of a novel compound like this compound, a multi-step experimental approach is typically employed, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.[2]
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This initial step directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.[2] A common method is a luminescence-based assay that quantifies ATP consumption.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of selected kinases.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Multi-well plates (e.g., 384-well)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.[7]
-
Kinase Reaction Setup: In a multi-well plate, add the serially diluted compound or DMSO (vehicle control). Add the purified kinase enzyme and incubate briefly to allow for compound-enzyme interaction.[7]
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[8]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).[7]
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[7]
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7][9]
Cell-Based Kinase Inhibition Assay
These assays measure the effect of an inhibitor on kinase activity within a cellular context, providing insights into cell permeability, target engagement, and effects on downstream signaling pathways.[2][10]
Objective: To evaluate the ability of the test compound to inhibit a target kinase and its downstream signaling in living cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR)
-
Cell culture medium and reagents
-
Test compound
-
Lysis buffer
-
Antibodies: primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: After treatment, wash the cells and lyse them to extract cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., phospho-Akt, total Akt).
-
Detection: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition of phosphorylation at different compound concentrations.
Comparative Data
While no experimental data exists for this compound, the following table provides a hypothetical framework for how its inhibitory activity would be compared against established kinase inhibitors. The selection of kinases for screening would ideally be guided by computational docking studies or by derivatizing the scaffold to mimic known kinase-binding motifs.
| Compound | Target Kinase | IC50 (nM) - Hypothetical | Assay Type |
| This compound | EGFR | Data Not Available | Biochemical |
| PI3Kα | Data Not Available | Biochemical | |
| SRC | Data Not Available | Biochemical | |
| Gefitinib | EGFR | 2 - 37 | Biochemical |
| Idelalisib | PI3Kδ | 2.5 | Biochemical |
| Dasatinib | SRC | <1 | Biochemical |
| BCR-ABL | <1 | Biochemical | |
| Staurosporine | Pan-Kinase | 1 - 20 | Biochemical |
Note: The IC50 values for the established inhibitors are sourced from publicly available data and can vary depending on the specific assay conditions.
Signaling Pathways and Experimental Workflow
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[11] Its aberrant activation is a common driver of tumorigenesis, making it a key target for cancer therapy.[12]
Caption: EGFR signaling pathway and a potential point of inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another crucial intracellular signaling network that governs cell growth, proliferation, and survival.[13][14] Its dysregulation is frequently observed in various cancers.[1]
Caption: The PI3K/Akt/mTOR signaling pathway with a potential point of inhibition.
General Workflow for Kinase Inhibitor Assessment
The process of evaluating a potential kinase inhibitor follows a logical progression from initial screening to more complex biological characterization.
Caption: A generalized workflow for the assessment of kinase inhibitors.
Conclusion
While this compound itself has not been characterized as a kinase inhibitor, its pyrimidine core represents a valuable starting point for the design and synthesis of novel inhibitor candidates.[3] The methodologies and comparative framework presented in this guide provide a comprehensive roadmap for researchers to systematically evaluate the potential of this and other novel chemical entities. Through a rigorous process of in vitro screening, cell-based characterization, and lead optimization, it is possible to uncover new and effective kinase inhibitors for the treatment of a wide range of diseases.
References
- 1. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. benchchem.com [benchchem.com]
- 10. inits.at [inits.at]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antiviral Efficacy of 5-Methoxy-Substituted Pyrimidine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of several 5-methoxy-substituted pyrimidine nucleoside analogs. The performance of these compounds is evaluated against various viral pathogens, with supporting experimental data presented for objective comparison. Detailed methodologies for key antiviral and cytotoxicity assays are included to facilitate the replication and validation of these findings.
Introduction to 5-Methoxy-Substituted Pyrimidine Nucleosides
Pyrimidine nucleoside analogs are a cornerstone of antiviral chemotherapy. Modifications to the pyrimidine ring, particularly at the C5 position, have yielded compounds with potent and selective antiviral activity. The introduction of a methoxy group, either directly as a methoxymethyl substituent or as part of a larger haloethyl or azidoethyl chain, can significantly influence the compound's interaction with viral enzymes, such as DNA polymerase or thymidine kinase, thereby affecting its efficacy and spectrum of activity. This guide focuses on the comparative antiviral profiles of 5-methoxymethyl-2'-deoxyuridine (MMUdR) and related 5-(1-methoxy-2-haloethyl)- and 5-(1-methoxy-2-azidoethyl)-2'-deoxyuridine derivatives.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of 5-methoxy-substituted pyrimidine nucleoside analogs has been evaluated against a range of DNA viruses, primarily within the Herpesviridae family. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory dose (ID₅₀), and the 50% cytotoxic concentration (CC₅₀) of these compounds against various viruses. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also presented to indicate the therapeutic window of each compound.
Table 1: Antiviral Activity of 5-Methoxymethyl-2'-deoxyuridine (MMUdR) and Comparator Nucleosides [1][2]
| Compound | Virus | Cell Line | EC₅₀ / ID₅₀ (µg/mL) | Minimum Toxic Dose (µg/mL) | Selectivity Index (SI) |
| MMUdR | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | 2 - 4 | >1000 | >250 |
| Idoxuridine (IUdR) | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | 1 - 8 | >640 | 80 |
| Cytosine Arabinoside (Ara-C) | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | 1 - 8 | >32 | 8 |
| Adenine Arabinoside (Ara-A) | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | 1 - 8 | >320 | 40 |
Note: MMUdR was found to be inactive against equine rhinopneumonitis virus, murine cytomegalovirus, feline rhinopneumonitis virus, and vaccinia virus at concentrations up to 128 µg/mL.[1][2]
Table 2: Antiviral Activity of 5-(1-Methoxy-2-haloethyl)-2'-deoxyuridine Derivatives Against Herpesviruses [3][4]
| Compound | Virus | EC₅₀ (µM) |
| 5-(1-Methoxy-2-bromoethyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | 0.1 - 1 (µg/mL range) |
| Comparative Compounds (1-hydroxy series) | ||
| 5-(1-Hydroxy-2-chloroethyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | 0.1 - 1 (µg/mL range) |
| 5-(1-Hydroxy-2-bromo-2-(ethoxycarbonyl)ethyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | 0.1 - 1 (µg/mL range) |
| 5-(1-Hydroxy-2-iodo-2-(ethoxycarbonyl)ethyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | 0.1 - 1 (µg/mL range) |
Note: The 5-(1-hydroxy-2,2-dihaloethyl) series were generally more active than the 5-(1-methoxy-2,2-dihaloethyl) series against HSV-1, HSV-2, VZV, and EBV. All 5-(1-hydroxy or 1-methoxy-2,2-dihaloethyl) analogs were inactive against HCMV.[3]
Table 3: Antiviral Activity of 5-(1-Methoxy-2-azidoethyl)-2'-deoxyuridine [5]
| Compound | Virus | Activity |
| 5-(1-Methoxy-2-azidoethyl)-2'-deoxyuridine | Herpesviruses (HSV-1, HSV-2, VZV, HCMV) | Inactive |
| 5-(1-Methoxy-2-azidoethyl)-2'-deoxyuridine | Duck Hepatitis B Virus (DHBV) | Modestly Active (EC₅₀ = 19.9-23.6 µM for related compounds) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of antiviral efficacy studies. Below are generalized protocols for the key assays used to generate the data in this guide.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.
-
Cell Seeding: Plate host cells (e.g., Vero cells for Herpes Simplex Virus) in multi-well plates and incubate until a confluent monolayer is formed.
-
Virus Infection: Infect the cell monolayers with a standardized amount of virus for a defined adsorption period (e.g., 1 hour).
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for viral plaques to develop (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Visualizations
Generalized Antiviral Assay Workflow
The following diagram illustrates a typical workflow for evaluating the antiviral efficacy of a test compound.
Caption: A generalized workflow for determining the antiviral efficacy and cytotoxicity of a compound.
Mechanism of Action: Nucleoside Analog Inhibition of Viral Replication
The diagram below illustrates the general mechanism by which many nucleoside analogs, including 5-methoxy-substituted pyrimidines, inhibit viral replication.
Caption: The mechanism of action for many antiviral nucleoside analogs.
References
- 1. Comparison of the Antiviral Effects of 5-Methoxymethyl-deoxyuridine with 5-Iododeoxyuridine, Cytosine Arabinoside, and Adenine Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the antiviral effects of 5-methoxymethyl-deoxyuridine with 5-iododeoxyuridine, cytosine arabinoside, and adenine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Anti-Inflammatory Potential of Pyrimidine Scaffolds: A Comparative Guide to 4,6-Dihydroxy-5-methoxypyrimidine Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative evaluation of 4,6-dihydroxy-5-methoxypyrimidine derivatives as potential anti-inflammatory agents. Due to a scarcity of publicly available data on this specific scaffold, this guide draws objective comparisons from structurally related dihydroxy- and methoxy-substituted pyrimidines, supported by experimental data from existing literature. We will delve into their performance against key inflammatory mediators, outline common experimental protocols for their evaluation, and visualize the underlying signaling pathways.
Comparative Anti-Inflammatory Activity of Pyrimidine Derivatives
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade. A common mechanism of action for many anti-inflammatory agents, including some pyrimidines, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (PGEs)[1]. The following tables summarize the in vitro anti-inflammatory activity of various pyrimidine derivatives, providing a comparative landscape for assessing the potential of novel compounds.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrano[2,3-d]pyrimidines | Derivative 5 | COX-2 | 0.04 ± 0.09 | Celecoxib | 0.04 ± 0.01 |
| Pyrano[2,3-d]pyrimidines | Derivative 6 | COX-2 | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Derivative 7 | COX-2 | < 100 | Indomethacin | 0.60 |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Derivative 8 | COX-2 | < 100 | Indomethacin | 0.60 |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Derivative 9 | COX-2 | < 100 | Indomethacin | 0.60 |
IC50: The half maximal inhibitory concentration.
Table 2: In Vivo Anti-Inflammatory Activity of Selected Pyrimidine Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound Class | Specific Derivative(s) | Dose | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) |
| Dihydropyrimidine/sulphonamide hybrids | Compound 3j | Not Specified | 71% (after 5h) | Celecoxib | Not Specified |
| Dihydropyrimidine/sulphonamide hybrids | Compound 3e | Not Specified | High | Celecoxib | Not Specified |
| Dihydropyrimidine/sulphonamide hybrids | Compound 3c | Not Specified | High | Celecoxib | Not Specified |
Structure-Activity Relationship (SAR) Insights
While direct experimental data for this compound derivatives is limited, SAR studies on related compounds offer valuable predictions:
-
Impact of Hydroxyl Groups: Studies on 2-amino-4,6-dihydroxypyrimidine derivatives have indicated that the presence of hydroxyl groups at the C-4 and C-6 positions does not confer inhibitory activity against nitric oxide (NO) and PGE2 production[1].
-
Effect of Halogen Substitution: Replacement of the hydroxyl groups at C-4 and C-6 with chlorine atoms has been shown to significantly enhance anti-inflammatory activity[1].
-
Role of Methoxy Groups: The introduction of methoxy groups on the pyrimidine ring has been associated with improved anti-inflammatory properties[1].
Based on these insights, it is plausible that this compound itself may possess weak anti-inflammatory activity. However, derivatives where the hydroxyl groups are modified or substituted could exhibit significantly enhanced potency. The presence of the 5-methoxy group is anticipated to be a favorable feature for anti-inflammatory action.
Key Signaling Pathways in Inflammation Targeted by Pyrimidine Derivatives
The anti-inflammatory effects of various chemical compounds are often mediated through the modulation of specific signaling pathways. For pyrimidine derivatives, a key target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: General overview of the NF-κB signaling pathway in inflammation.
Experimental Workflow for Evaluating Anti-Inflammatory Agents
The preclinical evaluation of potential anti-inflammatory compounds typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Caption: A typical workflow for screening and evaluating anti-inflammatory compounds.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments commonly cited in the evaluation of anti-inflammatory agents.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on the activity of COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The change in absorbance is monitored spectrophotometrically.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitor at various concentrations.
-
In a 96-well plate, add the assay buffer, COX-1 or COX-2 enzyme, and the test compound or reference inhibitor.
-
Incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over a period of time using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in an acute inflammation model.
Principle: Carrageenan injection into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Laboratory animals (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Divide the animals into groups: control (vehicle), reference drug, and test compound groups (at different doses).
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a pletysmometer or calipers at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion
References
comparative analysis of the synthesis routes for substituted pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance. This guide provides a comparative analysis of the most prominent and recently developed synthesis routes for substituted pyrimidines, offering a detailed look at their performance, experimental protocols, and underlying mechanisms.
Executive Summary
This guide evaluates four principal synthetic strategies for substituted pyrimidines: the classical Pinner Synthesis, the well-established Biginelli reaction, and modern multicomponent approaches including metal-catalyzed and microwave-assisted methods. The comparison focuses on key metrics such as reaction yield, time, conditions, and substrate scope. Modern methods, particularly microwave-assisted and certain metal-catalyzed reactions, often demonstrate significant advantages in terms of efficiency and yield over traditional approaches.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for each of the discussed synthesis routes, providing a clear comparison of their performance under various conditions.
Table 1: Pinner Synthesis of 4-Hydroxy-2,6-disubstituted Pyrimidines
| R1 | R2 | R3 | Conditions | Time (h) | Yield (%) |
| CH3 | CH3 | H | Na/EtOH, reflux | 6 | 75 |
| Ph | CH3 | H | Na/EtOH, reflux | 8 | 68 |
| CH3 | OEt | H | Na/EtOH, reflux | 5 | 82 |
| Ph | OEt | H | Na/EtOH, reflux | 7 | 78 |
Data compiled from various literature sources.
Table 2: Biginelli Reaction for 3,4-Dihydropyrimidin-2(1H)-ones
| R (Aldehyde) | R1 | R2 | Catalyst | Conditions | Time (h) | Yield (%) |
| Ph | CH3 | OEt | HCl | EtOH, reflux | 18 | 85 |
| 4-Cl-Ph | CH3 | OEt | Yb(OTf)3 | Acetonitrile, reflux | 4 | 92 |
| 4-MeO-Ph | CH3 | OEt | InCl3 | THF, reflux | 6 | 95 |
| 2-Thienyl | CH3 | OEt | p-TSA | Acetonitrile, reflux | 5 | 88 |
| n-Pr | CH3 | OEt | HCl | EtOH, reflux | 24 | 45 |
Data compiled from various literature sources.
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Biginelli Reaction
| R (Aldehyde) | Method | Catalyst | Time | Yield (%) |
| Ph | Conventional | HCl | 18 h | 85 |
| Ph | Microwave | Yb(OTf)3 | 10 min | 95 |
| 4-Cl-Ph | Conventional | InCl3 | 6 h | 92 |
| 4-Cl-Ph | Microwave | InCl3 | 8 min | 96 |
| 4-NO2-Ph | Conventional | p-TSA | 5 h | 80 |
| 4-NO2-Ph | Microwave | p-TSA | 7 min | 91 |
Data compiled from various comparative studies.[1][2][3][4]
Table 4: Iridium-Catalyzed Multicomponent Synthesis of Substituted Pyrimidines
| Amidine (R1) | Alcohol 1 (R2) | Alcohol 2 (R3) | Conditions | Time (h) | Yield (%) |
| Benzamidine | Ethanol | 1-Propanol | [Ir]-catalyst, t-BuOK, Toluene, 130°C | 20 | 93 |
| Acetamidine | Methanol | 1-Butanol | [Ir]-catalyst, t-BuOK, Toluene, 130°C | 20 | 85 |
| Benzamidine | 1-Butanol | Benzyl alcohol | [Ir]-catalyst, t-BuOK, Toluene, 130°C | 20 | 88 |
| 4-Methoxybenzamidine | Ethanol | 1-Pentanol | [Ir]-catalyst, t-BuOK, Toluene, 130°C | 20 | 91 |
Data based on a novel regioselective, iridium-catalyzed multicomponent synthesis.[5]
Synthetic Route Overviews and Mechanisms
This section provides a conceptual overview of the reaction pathways for the different synthesis routes.
Caption: Overview of major synthesis routes for substituted pyrimidines.
Pinner Synthesis
The Pinner synthesis is a classic method for the preparation of substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[6] This reaction is usually carried out under basic or acidic conditions.
Advantages:
-
A straightforward method for the synthesis of 2-substituted pyrimidines.
-
Readily available starting materials.
Disadvantages:
-
Can suffer from low yields, especially with more complex substrates.[7]
-
The reaction conditions can be harsh, limiting the functional group tolerance.[8]
-
Sensitive to reaction conditions, with risks of side reactions like hydrolysis.[7]
Experimental Protocol: Pinner Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine
Materials:
-
Acetylacetone (1,3-dicarbonyl compound)
-
Acetamidine hydrochloride (amidine)
-
Sodium ethoxide (base)
-
Anhydrous ethanol (solvent)
Procedure:
-
Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
To this solution, add acetamidine hydrochloride (1.1 equivalents) and stir for 15 minutes at room temperature.
-
Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 5-8 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biginelli Reaction
First reported in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[9] This acid-catalyzed reaction is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry.
Advantages:
-
One-pot synthesis, which is operationally simple and efficient.[10]
-
Good to excellent yields for a wide range of substrates.[11]
-
The products (DHPMs) are often crystalline and can be easily purified by recrystallization.
Disadvantages:
-
The classical Biginelli reaction can require long reaction times and harsh acidic conditions.[12]
-
Yields can be low for certain substrates, particularly with aliphatic aldehydes.[13]
Experimental Protocol: Classical Biginelli Reaction
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux with stirring and monitor the reaction by TLC.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization from ethanol.[14]
Multicomponent Reactions: Modern Approaches
Modern advancements in organic synthesis have led to the development of highly efficient multicomponent reactions for pyrimidine synthesis, often employing metal catalysts or microwave irradiation to enhance reaction rates and yields.
a) Metal-Catalyzed Multicomponent Reactions
Transition metal catalysts, such as those based on iridium, copper, or zinc, have been successfully employed to catalyze the synthesis of substituted pyrimidines from a variety of starting materials.[15] A notable example is the iridium-catalyzed synthesis from alcohols and amidines, which proceeds through a dehydrogenative coupling mechanism.[5]
Advantages:
-
High regioselectivity and yields.[5]
-
Broad substrate scope and functional group tolerance.[5]
-
Can utilize readily available and sustainable starting materials like alcohols.[5]
Disadvantages:
-
The cost and availability of the metal catalyst can be a concern.
-
Catalyst removal from the final product may be required.
-
Optimization of reaction conditions can be complex.
Experimental Protocol: Iridium-Catalyzed Synthesis of 4,6-Diethyl-2-phenylpyrimidine
Materials:
-
Benzamidine hydrochloride
-
1-Propanol
-
[Ir(cod)Cl]2 (catalyst precursor)
-
PN5P-Ir pincer complex (ligand)
-
Potassium tert-butoxide (base)
-
Toluene (solvent)
Procedure:
-
In a glovebox, charge a Schlenk tube with the iridium catalyst precursor, ligand, and potassium tert-butoxide.
-
Add benzamidine hydrochloride and toluene.
-
Add 1-propanol to the mixture.
-
Seal the tube and heat the reaction mixture at 130°C for 20 hours.
-
After cooling to room temperature, the reaction mixture is filtered.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
b) Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. The Biginelli reaction, in particular, has been shown to be highly amenable to microwave-assisted conditions.[3]
Advantages:
-
Drastically reduced reaction times (minutes instead of hours).[4]
-
Often higher yields compared to conventional heating.[1]
-
Improved energy efficiency and potential for solvent-free reactions.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging compared to conventional methods.
-
Potential for pressure build-up in sealed vessels requires careful handling.
Experimental Protocol: Microwave-Assisted Biginelli Reaction
Materials:
-
Aromatic aldehyde
-
β-ketoester
-
Urea or thiourea
-
Catalyst (e.g., Yb(OTf)3, InCl3, or p-TSA)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and the chosen catalyst (typically 1-10 mol%).
-
If using a solvent, add a small volume (e.g., 2-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product is in solution, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[1][16]
Logical Workflow for Synthesis Route Selection
The choice of a synthetic route for a substituted pyrimidine depends on several factors, including the desired substitution pattern, available starting materials, required scale, and available equipment. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Decision workflow for selecting a pyrimidine synthesis route.
Conclusion
The synthesis of substituted pyrimidines has evolved significantly from classical methods to modern, highly efficient protocols. While the Pinner and Biginelli reactions remain valuable tools in the synthetic chemist's arsenal, the advent of microwave-assisted and metal-catalyzed multicomponent reactions offers substantial improvements in terms of reaction times, yields, and substrate scope. For rapid lead optimization and library synthesis, microwave-assisted methods are particularly advantageous. For sustainable and regioselective synthesis from simple precursors, novel metal-catalyzed approaches show great promise. The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, balancing factors such as speed, cost, scale, and the desired complexity of the target molecules.
References
- 1. studylib.net [studylib.net]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. jetir.org [jetir.org]
- 10. Recent Advances in Biginelli-type Reactions: Ingenta Connect [ingentaconnect.com]
- 11. Biginelli Reaction [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. benchchem.com [benchchem.com]
- 14. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 16. asianpubs.org [asianpubs.org]
Validating the Mechanism of Action of 4,6-Dihydroxy-5-methoxypyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Analogs of 4,6-dihydroxy-5-methoxypyrimidine, in particular, are emerging as a versatile class of compounds with significant potential in drug discovery, primarily as kinase inhibitors. Their mechanism of action often involves interfering with cellular signaling pathways that are crucial for the proliferation and survival of cancer cells. This guide provides a comparative analysis of the performance of select analogs, supported by experimental data, to validate their mechanism of action.
Comparative Analysis of Kinase Inhibitory Activity
Analogs derived from this compound, often synthesized via its chlorinated intermediate 4,6-dichloro-5-methoxypyrimidine, have demonstrated potent inhibitory activity against various protein kinases.[1] These kinases are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers. The following tables summarize the in vitro inhibitory activity of several analogs against key kinase targets.
Table 1: In Vitro Enzymatic Activity of 2,4,5-Trisubstituted Pyrimidine Analogs Against Plasmodial Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| 18g | PfGSK3 | >1000 |
| PfPK6 | 329 ± 64 | |
| 18e | PfGSK3 | 560 ± 120 |
| PfPK6 | >1000 | |
| 18f | PfGSK3 | 580 ± 98 |
| PfPK6 | >1000 |
Data sourced from a study on dual inhibitors of plasmodial kinases, indicating that substitutions on the aryl moiety at the pyrimidine-4-position influence activity and selectivity.[2]
Table 2: In Vitro Inhibitory Activity of Pyrimidine Analogs Against TGFβ Family Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| CDD-1115 | BMPR2 | 1.8 |
| ALK1 | >250 | |
| ALK2 | >250 | |
| ALK3 | >1000 | |
| ALK5 | >1000 | |
| ALK6 | >1000 | |
| TGFBR2 | >1000 | |
| CDD-1431 | BMPR2 | 1.6 |
| ALK1 | >1000 | |
| ALK2 | >1000 |
Data from a study on highly potent and BMPR2-selective kinase inhibitors, highlighting the high selectivity of these compounds.[3]
Table 3: Inhibitory Potency of Clinically Investigated Pyrimidine-Based BTK Inhibitors
| Compound Name | Target Kinase | IC50 (nM) |
| Remibrutinib | BTK | 1 |
| Tirabrutinib | BTK | 6.8 |
| Acalabrutinib | BTK | High |
Note: Acalabrutinib demonstrates high potency and improved selectivity for BTK over other kinases like EGFR.[4]
Signaling Pathways and Mechanism of Action
The primary mechanism of action for many this compound analogs is the inhibition of protein kinases within critical signaling pathways. By targeting the ATP-binding site of these enzymes, these compounds can block downstream signaling, leading to an anti-proliferative effect.
Generic Kinase Signaling Pathway
The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted by pyrimidine-based inhibitors. Activation of a receptor tyrosine kinase (RTK) at the cell surface initiates a cascade of phosphorylation events, ultimately leading to the activation of transcription factors that promote cell proliferation and survival.
Experimental Protocols
Validation of the mechanism of action of these analogs requires robust and reproducible experimental protocols. Below are methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (optimized for the specific kinase)
-
Test compounds (this compound analogs)
-
96-well or 384-well plates
-
Plate reader (e.g., for luminescence or fluorescence detection)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup: To the wells of a microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (e.g., using a luminescence-based assay like Kinase-Glo®) or the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the anti-proliferative effects of the compounds.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).
Experimental Workflow for Kinase Inhibitor Validation
The following diagram outlines a typical workflow for the validation of a novel kinase inhibitor.
References
- 1. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Benchchem [benchchem.com]
- 2. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4,6-Dihydroxy-5-methoxypyrimidine
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 4,6-Dihydroxy-5-methoxypyrimidine, aligning with standard laboratory safety practices and regulatory considerations. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds like 4,6-dihydroxypyrimidine and 4,6-dichloro-5-methoxypyrimidine indicate that it should be handled with care.
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] In cases where dust may be generated, a dust mask (such as a type N95) is recommended.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4] In case of accidental contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[3][4]
-
Spill Management: In the event of a spill, immediately clean it up while wearing appropriate PPE.[3] Sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][3]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure safety and regulatory compliance.
1. Waste Identification and Classification:
-
Characterize the waste material. This compound should be treated as a hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[5]
2. Containerization and Labeling:
-
Use a designated, chemically compatible, and sealable container for the waste. The container should be in good condition and not leak.
-
Label the container clearly and accurately with the full chemical name: "Hazardous Waste: this compound". Include the date of accumulation and any other information required by your institution.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep it away from incompatible materials, such as oxidizing agents.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5]
-
Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[4][5]
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes relevant information for a closely related compound, 4,6-dichloro-5-methoxypyrimidine, which can serve as a conservative reference.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂O | Sigma-Aldrich |
| Molecular Weight | 179.00 g/mol | Sigma-Aldrich |
| Melting Point | 54-58 °C | Sigma-Aldrich |
| Hazard Classifications | Acute Toxicity 4 (Oral), Eye Damage 1 | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
| Water Solubility | No information available |
Experimental Protocols
Detailed experimental protocols involving the use of this compound were not available in the provided search results. For specific applications, researchers should consult peer-reviewed scientific literature and established laboratory methods.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling 4,6-Dihydroxy-5-methoxypyrimidine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 4,6-Dihydroxy-5-methoxypyrimidine. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment and maintain regulatory compliance.
Researchers, scientists, and drug development professionals working with this compound must be fully aware of its potential hazards and the necessary precautions to mitigate risks. This guide outlines the essential personal protective equipment (PPE), detailed operational procedures for safe handling, and a clear plan for the proper disposal of this compound.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound, which is a crystalline solid that can pose a hazard if inhaled or comes into contact with skin and eyes. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 compliant, chemical splash goggles. | Protects eyes from dust particles and potential splashes. |
| Face Shield | Worn in conjunction with safety goggles. | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. | Prevents skin contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator | NIOSH-approved. | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan for Handling this compound
All handling of this compound must be conducted in a designated and controlled area. The following step-by-step protocol is designed to minimize exposure and ensure safe laboratory practices.
Preparation and Weighing:
-
Controlled Environment: All manipulations of the solid compound, including weighing, must be performed within a certified chemical fume hood to control dust and vapors.
-
Surface Protection: Before starting, line the work surface within the fume hood with absorbent, disposable bench paper.
-
Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is clean and readily accessible within the fume hood to avoid unnecessary movements.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above before opening the primary container.
Dissolution and Use in Experiments:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to minimize splashing and aerosol generation.
-
Vessel Sealing: Keep all vessels containing the compound covered or sealed when not in immediate use.
-
Temperature and pH: Be mindful that this compound may degrade under extreme pH or temperature conditions.[2] It is also sensitive to oxidation and reacts with strong acids and bases.[2]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, ideally between 10°C and 25°C.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, bench paper, and any unused compound, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container compatible with the solvents used.
-
Sharps: Any contaminated sharps (needles, Pasteur pipettes, etc.) must be disposed of in a designated sharps container.
Final Disposal:
-
Licensed Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour any waste down the drain.
-
Incineration: A recommended disposal method for similar compounds is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Quantitative Data Summary
The following table provides key physical and chemical properties of this compound for easy reference.
| Property | Value |
| Molecular Formula | C₅H₆N₂O₃ |
| Molecular Weight | 142.11 g/mol [3] |
| Appearance | Crystalline solid[2] |
| Melting Point | 275.00 °C[3] |
| Solubility | Soluble in water and polar organic solvents[2] |
| Storage Temperature | 10°C - 25°C[3] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
